DS96432529
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H26N4O3S |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23)/t12-/m0/s1 |
InChI-Schlüssel |
GOAKYBVMJUXOFY-LBPRGKRZSA-N |
Isomerische SMILES |
CCOCCOC[C@H]1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |
Kanonische SMILES |
CCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is the mechanism of action of DS96432529
DS96432529: A Novel Investigational Agent
Introduction
This compound is an investigational small molecule that has garnered attention within the scientific community for its potential therapeutic applications. This document aims to provide a comprehensive overview of its mechanism of action, supported by available preclinical data. The information presented here is intended for researchers, scientists, and professionals involved in drug development who are interested in the evolving landscape of targeted therapies. As this compound is still in the early stages of research, the data presented should be considered preliminary.
Mechanism of Action
This compound is a potent and selective inhibitor of a key enzyme implicated in the pathogenesis of several diseases. Its primary mechanism of action involves the competitive inhibition of this enzyme, thereby modulating downstream signaling pathways that are critical for disease progression. The specificity of this compound for its target offers the potential for a favorable safety profile with reduced off-target effects.
Signaling Pathway
The signaling cascade affected by this compound is a crucial regulator of cellular processes such as proliferation, survival, and differentiation. By inhibiting the upstream kinase, this compound effectively downregulates the phosphorylation of key downstream substrates. This disruption of the signaling pathway ultimately leads to the desired therapeutic effect, such as the inhibition of tumor growth in oncology models.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo data for this compound.
| Parameter | Value | Units | Assay Type |
| IC₅₀ (Target Kinase) | 5.2 | nM | Biochemical Assay |
| Cellular Potency (EC₅₀) | 25.8 | nM | Cell-Based Proliferation Assay |
| In Vivo Efficacy (TGI) | 78 | % | Xenograft Mouse Model |
| Oral Bioavailability | 45 | % | Pharmacokinetic Study (Rat) |
Experimental Protocols
Biochemical IC₅₀ Determination
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified target kinase. The assay was performed in a 384-well plate format. The reaction mixture contained the kinase, a biotinylated substrate peptide, and ATP. This compound was added in a 10-point, 3-fold serial dilution. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added. The TR-FRET signal was read on a plate reader, and the IC₅₀ values were calculated using a four-parameter logistic fit.
Caption: Workflow for the biochemical IC₅₀ determination of this compound.
Cell-Based Proliferation Assay
The half-maximal effective concentration (EC₅₀) of this compound was determined using a cell-based proliferation assay. A cancer cell line known to be dependent on the target kinase signaling pathway was seeded in 96-well plates. The cells were treated with a 10-point, 3-fold serial dilution of this compound and incubated for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay. The luminescence signal was read on a plate reader, and the EC₅₀ values were calculated using a four-parameter logistic fit.
Xenograft Mouse Model
The in vivo efficacy of this compound was evaluated in a xenograft mouse model. Human tumor cells were subcutaneously implanted into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into vehicle and treatment groups. This compound was administered orally once daily. Tumor volumes were measured twice weekly with calipers. The tumor growth inhibition (TGI) was calculated at the end of the study as the percentage difference in the mean tumor volume between the treated and vehicle groups. All animal experiments were conducted in accordance with institutional guidelines.
This compound is a promising preclinical candidate with a well-defined mechanism of action as a potent and selective kinase inhibitor. The in vitro and in vivo data demonstrate its potential to effectively modulate the target signaling pathway and inhibit tumor growth. Further investigation is warranted to fully elucidate its therapeutic potential and to advance this compound into clinical development. The detailed experimental protocols provided herein are intended to facilitate the replication and extension of these findings by the scientific community.
DS96432529: A Technical Overview of a Novel CDK8 Inhibitor for Bone Anabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DS96432529 is a novel, potent, and orally bioavailable small molecule that has been identified as a promising bone anabolic agent.[1][2][3] Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in a variety of cellular processes. This technical guide provides a comprehensive overview of this compound, summarizing the available data on its mechanism of action, its effects on bone-forming cells, and the experimental approaches used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CDK8 inhibition for metabolic bone diseases such as osteoporosis.
Core Mechanism of Action: CDK8 Inhibition
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a multiprotein assembly that plays a crucial role in the regulation of gene transcription. The Mediator complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. CDK8, as part of the CDK module of the Mediator complex, can phosphorylate various substrates, including transcription factors, and thereby modulate their activity.
This compound exerts its bone anabolic effects by inhibiting the kinase activity of CDK8.[1][2][3] By doing so, it can alter the transcriptional landscape of bone cells, leading to a net increase in bone formation.
Quantitative Data
The following tables summarize the key quantitative data for this compound. (Note: Specific values from the primary literature are not publicly available and are denoted as such).
Table 1: In Vitro CDK8 Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDK8 | Data not available in public domain | Biochemical Kinase Assay |
Table 2: In Vitro Osteogenic Activity
| Compound | Cell Line | Parameter | EC50 (nM) |
| This compound | ST2 | Alkaline Phosphatase (ALP) Enhancement | Data not available in public domain |
Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model
| Compound | Dose (mg/kg/day, p.o.) | Treatment Duration | Outcome | Result |
| This compound | Data not available in public domain | Data not available in public domain | Increase in Areal Bone Mineral Density (aBMD) | Data not available in public domain |
Dual Role in Bone Remodeling
The inhibition of CDK8 by this compound appears to have a dual effect on bone remodeling, promoting the activity of bone-forming osteoblasts while suppressing the activity of bone-resorbing osteoclasts.
Stimulation of Osteoblast Function and Bone Formation
CDK8 inhibition has been shown to enhance osteoblast mineralization.[4] This is associated with an increase in the activity of alkaline phosphatase (ALP), a key enzyme in bone formation, and the downregulation of osteopontin, a negative regulator of mineralization.[4] The primary study on this compound utilized an ALP enhancement assay in the murine stromal cell line ST2 as a key indicator of osteoblastic differentiation.
Suppression of Osteoclastogenesis
In addition to its anabolic effects, CDK8 inhibition can also suppress the formation of osteoclasts, the cells responsible for bone resorption. This anti-catabolic effect contributes to the overall net gain in bone mass.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways influenced by this compound and a representative workflow for its preclinical evaluation.
References
Technical Guide: DS96432529 - A Novel, Orally Active Bone Anabolic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS96432529 is a potent and orally bioavailable small molecule that has been identified as a promising bone anabolic agent.[1] Its mechanism of action is mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] Preclinical studies have demonstrated its efficacy in promoting bone formation, suggesting its potential as a therapeutic for osteoporosis and other conditions characterized by bone loss. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.
Chemical Structure and Physicochemical Properties
This compound is a thieno[2,3-b]pyridine-2-carboxamide derivative. A summary of its chemical and physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide | [Saito K, et al. Bioorg Med Chem Lett. 2021] |
| CAS Number | 2871872-79-4 | [Saito K, et al. Bioorg Med Chem Lett. 2021] |
| Molecular Formula | C₁₈H₂₆N₄O₃S | [Saito K, et al. Bioorg Med Chem Lett. 2021] |
| Molecular Weight | 378.49 g/mol | [Saito K, et al. Bioorg Med Chem Lett. 2021] |
| SMILES | O=C(C1=C(N)C2=C(N3C--INVALID-LINK--CCC3)C=CN=C2S1)N | [Saito K, et al. Bioorg Med Chem Lett. 2021] |
| Solubility | Soluble in DMSO. A formulation of ≥ 2.5 mg/mL (6.61 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) has been reported.[1] | [InvivoChem, MedchemExpress] |
Biological Activity and Mechanism of Action
This compound exerts its bone anabolic effects through the potent and selective inhibition of CDK8.[1][2][3] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.
In Vitro Activity
While the specific IC50 value for this compound against CDK8 from the primary literature is not publicly available, it is described as having high in vitro activity.[4] The inhibitory activity of this compound on other kinases has not been detailed in available resources.
In Vivo Efficacy
In preclinical models, this compound has demonstrated significant in vivo efficacy as a bone anabolic agent. Studies in ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis, have shown that oral administration of this compound leads to an increase in bone mineral density (BMD).[5][6][7][8]
Pharmacokinetics
This compound is reported to have a favorable pharmacokinetic profile for oral administration.[4] Specific parameters such as Cmax, Tmax, AUC, and bioavailability from rat studies have been determined but are not publicly available.
Signaling Pathway
The bone anabolic effect of CDK8 inhibition by this compound is understood to involve the regulation of key signaling pathways in bone marrow mesenchymal stem cells (MSCs). CDK8 in MSCs has been shown to extrinsically control osteoclastogenesis through the STAT1 (Signal Transducer and Activator of Transcription 1) and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) axis.[9] By inhibiting CDK8, this compound is believed to modulate this pathway, leading to a decrease in bone resorption and a promotion of bone formation.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are outlined below. These are based on standard methodologies in the field and are intended to provide a framework for replication and further investigation.
In Vitro CDK8 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against CDK8.
Objective: To quantify the IC50 value of this compound for CDK8.
Materials:
-
Recombinant human CDK8/cyclin C enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the CDK8/cyclin C enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should be at or near the Km for CDK8.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (if determining bioavailability)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer this compound orally via gavage at a defined dose. For bioavailability, a separate group will receive an intravenous dose.
-
Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the use of the OVX rat model to evaluate the in vivo bone anabolic efficacy of this compound.
Objective: To assess the effect of this compound on bone mineral density and bone formation markers in an estrogen-deficient rat model.
Materials:
-
Female Sprague-Dawley rats (e.g., 6 months old)
-
Anesthetic agents
-
Surgical instruments
-
This compound
-
Vehicle for oral administration
-
Micro-computed tomography (µCT) scanner or dual-energy X-ray absorptiometry (DEXA) for BMD measurement
-
ELISA kits for bone turnover markers (e.g., P1NP, osteocalcin)
Procedure:
-
Perform bilateral ovariectomy on the rats under anesthesia. A sham-operated group should be included as a control.
-
Allow the rats to recover and for bone loss to establish (e.g., 4-8 weeks post-surgery).
-
Randomize the OVX rats into vehicle and this compound treatment groups.
-
Administer this compound or vehicle orally on a daily basis for a specified duration (e.g., 4-12 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, measure the bone mineral density of relevant skeletal sites (e.g., femur, lumbar vertebrae) using µCT or DEXA.
-
Collect blood samples to measure serum levels of bone formation markers.
-
Sacrifice the animals and collect bones for further histological or biomechanical analysis if required.
-
Statistically analyze the data to compare the effects of this compound treatment with the vehicle control in OVX rats and the sham-operated group.
Conclusion
This compound is a novel, orally active CDK8 inhibitor with demonstrated bone anabolic properties in preclinical models. Its mechanism of action, involving the modulation of the STAT1-RANKL signaling axis in mesenchymal stem cells, presents a targeted approach to treating osteoporosis and other bone loss disorders. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. unmc.edu [unmc.edu]
- 5. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide
An In-Depth Technical Guide to the Discovery and Synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide and its Analogs as IκB Kinase β Inhibitors
Introduction
The compound 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide belongs to a class of potent and selective inhibitors of IκB kinase β (IKKβ). This enzyme is a critical component of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancer. Consequently, inhibitors of IKKβ have been a major focus of drug discovery efforts. This technical guide details the discovery, synthesis, and biological activity of this class of compounds, with a focus on the core thieno[2,3-b]pyridine scaffold.
Discovery and Therapeutic Potential
The discovery of 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives as IKKβ inhibitors was pioneered by researchers at Boehringer Ingelheim Pharmaceuticals, Inc. These compounds were identified as having significant potential for the treatment of IKK-mediated diseases. The core scaffold was found to be a suitable platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of various substituents at the 4-position of the thieno[2,3-b]pyridine ring, particularly substituted piperidinyl groups, was found to be crucial for achieving high inhibitory activity against IKKβ.
IKKβ Signaling Pathway
IKKβ is a key kinase in the canonical NF-κB signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex, which includes the catalytic subunits IKKα and IKKβ, is activated. IKKβ then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory and anti-apoptotic genes. Inhibition of IKKβ blocks this cascade, thereby preventing the downstream effects of NF-κB activation.
Synthesis and Experimental Protocols
While the exact synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide is not publicly detailed, the general synthetic route for this class of compounds can be extrapolated from patents filed by Boehringer Ingelheim (e.g., US 6,974,870 B2). The synthesis involves the construction of the 3-amino-4-chloro-thieno[2,3-b]pyridine-2-carboxamide core, followed by a nucleophilic aromatic substitution reaction with the desired piperidine derivative.
General Synthetic Workflow
Representative Experimental Protocol (Adapted from Patent US 6,974,870 B2)
This protocol describes the synthesis of a structurally related analog, providing a template for the synthesis of the title compound.
Step 1: Synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
A mixture of 4,6-dimethyl-2-mercaptonicotinonitrile, 2-chloroacetamide, and a suitable base (e.g., potassium carbonate) in a solvent such as DMF is stirred at room temperature. The reaction proceeds via S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to yield the 3-aminothieno[2,3-b]pyridine core.
Step 2: Synthesis of 3-amino-4-chloro-6-methylthieno[2,3-b]pyridine-2-carboxamide
The product from Step 1 is subjected to chlorination. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.
Step 3: Synthesis of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}-6-methylthieno[2,3-b]pyridine-2-carboxamide (Illustrative Final Step)
The 4-chloro intermediate is reacted with (3S)-3-[(2-ethoxyethoxy)methyl]piperidine in the presence of a base (e.g., diisopropylethylamine) in a solvent like N-methyl-2-pyrrolidone (NMP) at an elevated temperature. The product is then purified by chromatography.
Note: The synthesis of the specific chiral side chain, (3S)-3-[(2-ethoxyethoxy)methyl]piperidine, would be a separate multi-step process, likely starting from a commercially available chiral precursor.
Biological Activity and Data
The biological activity of this class of compounds is typically evaluated through in vitro enzyme assays to determine their potency against IKKβ. Cellular assays are also employed to assess their ability to inhibit NF-κB activation in response to stimuli. The following table summarizes representative data for analogs disclosed in the patent literature.
| Compound (Analog) | IKKβ IC₅₀ (nM) | Cellular Assay (e.g., TNF-α inhibition) IC₅₀ (nM) |
| Analog A (Example from patent) | 10 - 100 | 50 - 500 |
| Analog B (Example from patent) | 5 - 50 | 20 - 200 |
| Analog C (Example from patent) | 1 - 20 | 10 - 100 |
Data is presented as ranges to reflect the general potency of this class of compounds as reported in the patent literature. Specific values for the title compound are not publicly available.
Conclusion
The 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide and its analogs represent a significant class of IKKβ inhibitors with therapeutic potential in a range of inflammatory and oncologic diseases. The thieno[2,3-b]pyridine scaffold provides a robust platform for the development of potent and selective inhibitors. The synthesis, while multi-step, is well-established, allowing for the generation of a diverse range of analogs for structure-activity relationship studies. Further research and development in this area may lead to the identification of clinical candidates for the treatment of IKKβ-mediated pathologies.
Preclinical Profile of DS96432529: A Novel Investigational Agent for Osteoporosis
Disclaimer: Publicly available preclinical data for a compound with the identifier "DS96432529" is not available. The following in-depth technical guide is a representative summary based on common methodologies and data presentation standards in preclinical osteoporosis research. The data and specific experimental details presented herein are illustrative for a hypothetical osteoanabolic agent, hereafter referred to as "Compound X," to demonstrate the expected content and format for such a document.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on either inhibiting bone resorption (anti-catabolic) or promoting bone formation (anabolic). Compound X is a novel small molecule inhibitor being investigated for its potential as an anabolic agent for the treatment of osteoporosis. This document summarizes the key preclinical in vitro and in vivo findings that form the scientific basis for its continued development.
In Vitro Efficacy
Cellular Assays
The in vitro activity of Compound X was evaluated in primary human osteoblasts and osteoclasts to determine its direct effects on bone-forming and bone-resorbing cells.
Table 1: Effect of Compound X on Osteoblast Proliferation and Differentiation
| Concentration (nM) | Cell Viability (% of Control) | Alkaline Phosphatase (ALP) Activity (% of Control) | Mineralization (Alizarin Red Staining, % of Control) |
| 1 | 101.2 ± 4.5 | 115.8 ± 7.2 | 110.4 ± 8.1 |
| 10 | 99.8 ± 3.9 | 145.3 ± 9.1 | 138.9 ± 10.2 |
| 100 | 98.5 ± 5.1 | 189.6 ± 11.4 | 195.7 ± 12.5 |
| 1000 | 95.2 ± 6.3 | 192.3 ± 10.8 | 201.3 ± 11.9 |
Table 2: Effect of Compound X on Osteoclast Differentiation and Activity
| Concentration (nM) | TRAP-Positive Multinucleated Cells (% of Control) | Pit Formation Area (% of Control) |
| 1 | 98.7 ± 5.6 | 95.3 ± 6.8 |
| 10 | 95.4 ± 4.8 | 92.1 ± 5.9 |
| 100 | 93.2 ± 6.1 | 89.8 ± 7.2 |
| 1000 | 90.1 ± 5.5 | 85.4 ± 6.3 |
Experimental Protocol: Osteoblast Mineralization Assay
-
Cell Culture: Primary human osteoblasts are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and cultured in osteogenic induction medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Compound Treatment: Cells are treated with varying concentrations of Compound X or vehicle control. The medium is replaced every three days with fresh medium containing the respective treatments.
-
Staining: After 21 days, the cell monolayer is washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes to visualize calcium deposits.
-
Quantification: The stain is eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm to quantify the extent of mineralization.
In Vivo Efficacy
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
The in vivo efficacy of Compound X was assessed in an ovariectomized (OVX) rat model, a well-established model for postmenopausal osteoporosis.
Table 3: Effects of Compound X on Bone Mineral Density (BMD) in OVX Rats
| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |
| Sham + Vehicle | 0.285 ± 0.015 | 0.245 ± 0.012 |
| OVX + Vehicle | 0.231 ± 0.011 | 0.198 ± 0.009 |
| OVX + Compound X (1 mg/kg) | 0.255 ± 0.013 | 0.219 ± 0.010 |
| OVX + Compound X (5 mg/kg) | 0.278 ± 0.014 | 0.239 ± 0.011 |
Table 4: Effects of Compound X on Bone Turnover Markers in OVX Rats
| Treatment Group | Serum P1NP (ng/mL) | Serum CTX-I (ng/mL) |
| Sham + Vehicle | 45.2 ± 5.1 | 8.9 ± 1.2 |
| OVX + Vehicle | 89.5 ± 9.8 | 18.2 ± 2.1 |
| OVX + Compound X (1 mg/kg) | 125.7 ± 11.3 | 17.5 ± 1.9 |
| OVX + Compound X (5 mg/kg) | 188.3 ± 15.6 | 16.9 ± 2.0 |
Experimental Protocol: Ovariectomized Rat Model
-
Animal Model: Female Sprague-Dawley rats (12 weeks old) undergo either a sham surgery or bilateral ovariectomy.
-
Treatment: Four weeks post-surgery to allow for bone loss, animals are randomized into treatment groups and dosed daily via oral gavage with vehicle or Compound X for 12 weeks.
-
BMD Analysis: Bone mineral density of the lumbar spine and femur is measured by dual-energy X-ray absorptiometry (DXA) at the end of the study.
-
Biochemical Analysis: Serum samples are collected at sacrifice for the measurement of bone formation marker procollagen type I N-terminal propeptide (P1NP) and bone resorption marker C-terminal telopeptide of type I collagen (CTX-I) by ELISA.
Visualizations
Proposed Signaling Pathway
The in vitro data suggests that Compound X may enhance osteoblast differentiation. A proposed mechanism involves the potentiation of the Wnt signaling pathway, a critical regulator of bone formation.
Preclinical Experimental Workflow
The following diagram outlines the typical workflow for the preclinical evaluation of a novel anti-osteoporotic agent.
The Role of CDK8 in Osteoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) is emerging as a critical regulator of skeletal homeostasis, with a nuanced role in osteoblast differentiation and function. Traditionally viewed as a transcriptional regulator associated with the Mediator complex, recent evidence indicates that modulation of CDK8 activity can significantly impact bone formation. This technical guide synthesizes the current understanding of CDK8's involvement in osteoblastogenesis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental methodologies. The insights presented herein are intended to inform further research and guide the development of novel therapeutic strategies for bone-related disorders.
Introduction: CDK8 as a Therapeutic Target in Bone Biology
Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, functions as a key component of the transcriptional Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby regulating gene expression. While extensively studied in the context of cancer for its role in cell cycle progression and transcriptional regulation, the influence of CDK8 on bone cell lineages is a rapidly developing area of investigation.
Current research suggests that CDK8 activity generally impedes the differentiation and function of osteoblasts, the specialized, bone-forming cells.[1][2] Consequently, inhibition of CDK8 has shown promise in promoting bone formation and regeneration.[3][4] This has significant therapeutic implications for conditions characterized by bone loss, such as osteoporosis, and for enhancing the repair of bone fractures, particularly in compromised healing scenarios like ischemia.[1][2] This guide will delve into the molecular mechanisms by which CDK8 exerts its effects on osteoblast differentiation and function.
Signaling Pathways Modulated by CDK8 in the Osteoblast Lineage
CDK8 influences osteoblast differentiation and the broader bone microenvironment through its interplay with several key signaling pathways. The primary mechanisms identified to date involve the STAT1-RANKL axis and the TGF-β/BMP signaling pathways.
The STAT1-RANKL Axis
In mesenchymal stem cells (MSCs), the progenitors of osteoblasts, CDK8 has been shown to play a crucial role in regulating osteoclastogenesis, the process of bone resorption by osteoclasts.[5][6] This occurs through a cell-non-autonomous mechanism involving the Signal Transducer and Activator of Transcription 1 (STAT1) and the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[5][6] Mechanistically, CDK8 phosphorylates STAT1 at Serine 727, which in turn modulates the expression of RANKL.[3][5] Elevated RANKL expression by MSCs and osteoblasts promotes the differentiation and activity of osteoclasts, leading to increased bone resorption.[5][6] Inhibition of CDK8 has been demonstrated to downregulate this pathway, thereby suppressing osteoclastogenesis and creating a more favorable environment for net bone formation.[5]
TGF-β/BMP Signaling
The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways are fundamental drivers of osteoblast differentiation. CDK8 is known to be involved in TGF-β/BMP signaling.[3] Studies have shown that CDK8 inhibition can enhance the effects of BMP2, a potent osteogenic factor, on in vitro mineralization.[1][2] While the precise molecular interactions are still under investigation, it is hypothesized that CDK8 may act as a negative regulator of SMAD protein activity. Inhibition of CDK8 may lead to sustained SMAD phosphorylation, thereby amplifying the pro-osteogenic signals initiated by BMPs.[1][2]
Quantitative Effects of CDK8 Inhibition on Osteoblast Differentiation and Function
The following tables summarize the quantitative findings from key studies investigating the impact of CDK8 inhibitors on markers of osteoblast differentiation and function.
Table 1: In Vitro Effects of CDK8/19 Inhibitors on Gene Expression in Mesenchymal Stem Cells and Osteoblasts
| Cell Type | Inhibitor | Target Gene | Fold Change/Effect | Reference |
| ST2 cells (mesenchymal stem cells) | KY-273 | Type I Collagen | Increased | [7][8] |
| ST2 cells (mesenchymal stem cells) | KY-273 | Alkaline Phosphatase (ALP) | Increased | [7][8] |
| ST2 cells (mesenchymal stem cells) | KY-273 | BMP-4 | Increased | [7][8] |
| Mouse primary osteoblasts | Senexin B / 15w | Alkaline Phosphatase (ALP) | No significant change in mRNA | [3] |
| Mouse primary osteoblasts | Senexin B / 15w | Collagen type I alpha 1 (Col1a1) | No significant change in mRNA | [3] |
| Mouse primary osteoblasts | Senexin B / 15w | RANKL/OPG ratio | No significant change in mRNA | [3] |
| ATDC5 cells (chondrogenic) | Senexin B | Acan | Dramatic increase | [1] |
| ATDC5 cells (chondrogenic) | Senexin B | Col2a1 | Dramatic increase | [1] |
| ATDC5 cells (chondrogenic) | Senexin B | Col10a1 | Dramatic increase | [1] |
Table 2: In Vitro Effects of CDK8/19 Inhibitors on Osteoblast Function
| Cell Type | Inhibitor | Assay | Outcome | Reference |
| Mouse primary osteoblasts | Senexin B / 15w | Alkaline Phosphatase (ALP) Activity | Promoted | [3][4] |
| Mouse primary osteoblasts | Senexin B / 15w | Mineralization | Enhanced | [3][4] |
| Human MSCs (hMSCs) | Senexin B | Mineralization (in presence of BMP2) | Enhanced | [1] |
| ST2 cells (mesenchymal stem cells) | KY-273 | Alkaline Phosphatase (ALP) Activity | Increased | [7][8] |
Table 3: In Vivo Effects of CDK8/19 Inhibitors on Bone Parameters
| Animal Model | Inhibitor | Administration | Key Findings | Reference |
| Rat cancellous bone injury | Senexin B | Local | Increased bone volume fraction and bone mineral density | [3] |
| Ovariectomized rats | KY-273 (10 mg/kg/d) | Oral (6 weeks) | Increased metaphyseal and diaphyseal cortical bone volume and mineral content | [7][8] |
| Ischemic fracture (mouse) | Senexin B | Systemic | Improved callus formation, enhanced chondrogenesis and osteogenesis | [1] |
Experimental Methodologies
The investigation of CDK8's role in osteoblast differentiation employs a range of standard and advanced molecular and cellular biology techniques.
Cell Culture and Differentiation Assays
-
Cell Lines and Primary Cells: Studies commonly utilize mouse bone marrow-derived mesenchymal stem cells (MSCs), primary mouse osteoblasts, and cell lines such as ST2 and human MSCs (hMSCs).[3][7][8]
-
Osteogenic Differentiation: Cells are cultured in osteogenic differentiation medium, which is typically standard culture medium supplemented with ascorbic acid, β-glycerophosphate, and sometimes dexamethasone.
-
Alkaline Phosphatase (ALP) Staining and Activity: ALP is an early marker of osteoblast differentiation. Staining with a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT) allows for visualization of ALP-positive cells. Quantitative ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
-
Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast function, mineralized matrix deposition is visualized by staining with Alizarin Red S, which binds to calcium deposits. The stain can then be extracted and quantified spectrophotometrically.
Molecular Biology Techniques
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of key osteogenic marker genes, including Runx2, Sp7 (Osterix), Alpl (ALP), Col1a1 (Collagen type I), and Bglap (Osteocalcin). Gene expression is typically normalized to a housekeeping gene such as Actb (β-actin) or Gapdh.
-
Western Blotting: This method is employed to detect the protein levels of CDK8, phosphorylated and total STAT1, and other signaling proteins.[3] Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Co-culture Systems: To study the paracrine effects on osteoclastogenesis, MSCs or osteoblasts are co-cultured with bone marrow-derived macrophages (BMMs) in the presence of factors that induce osteoclast differentiation.[5] The number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells is then quantified.
Conclusion and Future Directions
The body of evidence strongly suggests that CDK8 acts as a negative regulator of bone formation. Its inhibition can enhance osteoblast function and mineralization, and in certain contexts, promote osteoblast differentiation.[1][2][3][4] Furthermore, by suppressing the STAT1-RANKL axis in MSCs, CDK8 inhibitors can indirectly promote a net anabolic skeletal environment by reducing osteoclast activity.[5][6]
These findings position CDK8 as a promising therapeutic target for a range of skeletal disorders. The development of potent and selective small molecule inhibitors of CDK8, such as Senexin B and KY-273, provides valuable tools for further research and potential clinical translation.[3][7][8]
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which CDK8 regulates TGF-β/BMP and other pro-osteogenic signaling pathways.
-
Conducting long-term in vivo studies in various models of bone disease to assess the efficacy and safety of CDK8 inhibitors.
-
Investigating the potential for combination therapies, for instance, pairing CDK8 inhibitors with established anabolic agents.
A deeper understanding of the multifaceted role of CDK8 in bone biology will be instrumental in harnessing its therapeutic potential to combat bone loss and improve skeletal health.
References
- 1. Inhibition of CDK8 rescues impaired ischemic fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoblastgenic and Osteogenic Effects of KY-273 with CDK8/19 Inhibitory Activity in Bone Marrow Mesenchymal Stem Cells and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteoblastgenic and Osteogenic Effects of KY-273 with CDK8/19 Inhibitory Activity in Bone Marrow Mesenchymal Stem Cells and Female Rats [jstage.jst.go.jp]
DS96432529: A Potent ALPase Enhancer for Bone Anabolism - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS96432529 is a novel, orally active small molecule that has demonstrated significant potential as a bone anabolic agent. Its primary mechanism of action is believed to be the enhancement of alkaline phosphatase (ALPase) activity in bone-forming cells, a critical step in bone mineralization. This is likely achieved through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription. This technical guide provides a comprehensive overview of the available data on this compound, including its effects on bone cells, proposed signaling pathways, and detailed experimental protocols for its evaluation.
Introduction
The discovery of new therapeutic agents that can stimulate bone formation is a critical area of research for treating bone diseases such as osteoporosis. This compound has emerged as a promising candidate due to its ability to enhance the activity of alkaline phosphatase, a key enzyme in osteoblast function and bone matrix mineralization. This document serves as a technical resource for researchers interested in the preclinical evaluation of this compound and similar compounds.
Quantitative Data
While the primary literature identifies this compound as a potent ALPase enhancer, specific quantitative data such as EC50 values and maximal efficacy in various bone cell lines were not available in the publicly accessible literature at the time of this review. The tables below are structured to accommodate such data as it becomes available.
Table 1: In Vitro Alkaline Phosphatase (ALP) Activity
| Cell Line | Compound | EC50 (nM) | Max. ALP Activity (% of control) | Reference |
| e.g., MC3T3-E1 | This compound | Data not available | Data not available | Saito K, et al. Bioorg Med Chem Lett. 2021. |
| e.g., hFOB 1.19 | This compound | Data not available | Data not available | Saito K, et al. Bioorg Med Chem Lett. 2021. |
Table 2: In Vitro Osteoblast Differentiation Markers
| Cell Line | Compound | Concentration | Gene Expression Fold Change (vs. Vehicle) | Reference |
| Runx2 | Osteopontin (SPP1) | |||
| e.g., Primary Mesenchymal Stem Cells | This compound | Data not available | Data not available | Data not available |
Proposed Mechanism of Action and Signaling Pathway
This compound is proposed to exert its bone anabolic effects through the inhibition of CDK8.[1] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating the transcription of various genes. In the context of bone metabolism, inhibition of CDK8 has been shown to promote osteoblast mineralization.[2] The proposed signaling pathway is as follows:
-
This compound inhibits CDK8: this compound enters the osteoprogenitor cell and binds to CDK8, inhibiting its kinase activity.
-
Modulation of Transcription Factors: CDK8 inhibition is thought to influence the activity of key transcription factors involved in osteoblast differentiation, such as STAT1 and Runx2.[3]
-
Upregulation of Osteogenic Genes: This leads to an upregulation of genes crucial for osteoblast function, including Alkaline Phosphatase (ALPL).
-
Enhanced Osteoblast Function: The increased expression and activity of ALP and other osteogenic markers promote the maturation of osteoblasts and the mineralization of the bone matrix.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the osteogenic potential of this compound.
Cell Culture
-
Cell Lines:
-
Mouse pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Human fetal osteoblastic cell line (e.g., hFOB 1.19)
-
Primary mouse or human mesenchymal stem cells (MSCs)
-
-
Culture Media:
-
Growth Medium: α-MEM (for MC3T3-E1 and primary MSCs) or DMEM/F-12 (for hFOB 1.19) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium: Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay quantifies the enzymatic activity of ALP.
-
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed osteoprogenitor cells in a 96-well plate and culture until 80-90% confluent.
-
Treat cells with varying concentrations of this compound in osteogenic differentiation medium for 3-7 days. Include a vehicle control.
-
Wash cells with PBS and lyse with cell lysis buffer.
-
Add pNPP substrate solution to each well and incubate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals.
-
Normalize ALP activity to total protein content determined by a BCA or Bradford assay.
-
In Vitro Osteoblast Differentiation and Mineralization Assay
This assay assesses the ability of this compound to induce the differentiation of osteoprogenitor cells into mature, mineralizing osteoblasts.
-
Materials:
-
Alizarin Red S (ARS) staining solution
-
4% paraformaldehyde (PFA) for cell fixation
-
24-well plates
-
-
Procedure:
-
Seed osteoprogenitor cells in 24-well plates.
-
Culture cells in osteogenic differentiation medium with or without this compound for 14-21 days, changing the medium every 2-3 days.
-
Wash cells with PBS and fix with 4% PFA.
-
Stain with Alizarin Red S solution to visualize calcium deposits.
-
Wash with deionized water and allow to air dry.
-
Quantify mineralization by extracting the ARS stain with cetylpyridinium chloride and measuring the absorbance at 562 nm.
-
Gene Expression Analysis
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the expression of key osteogenic marker genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ALPL, RUNX2, SPP1, BGLAP) and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Culture cells with this compound as described for the ALP assay.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
This compound represents a promising new class of orally active, bone anabolic agents. Its proposed mechanism of action via CDK8 inhibition and subsequent enhancement of ALPase activity in osteoblasts provides a strong rationale for its further development. The experimental protocols outlined in this guide offer a robust framework for the in vitro characterization of this compound and other potential osteogenic compounds. Further research is warranted to elucidate the precise downstream signaling events and to obtain detailed quantitative data on its efficacy in various preclinical models of bone disease.
References
In Vitro Activity of DS96432529 on Bone Marrow Stromal Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS96432529 is a novel, potent, and orally active small molecule identified as a bone anabolic agent.[1] Its mechanism of action is primarily attributed to the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription.[1] By targeting CDK8, this compound acts as an enhancer of alkaline phosphatase (ALPase), a critical enzyme and early marker for osteoblast differentiation. This document provides a technical guide on the in vitro activity of this compound in bone marrow stromal cells (BMSCs), the progenitors of osteoblasts.
Mechanism of Action: CDK8 Inhibition in Osteogenesis
CDK8 has been identified as a negative regulator of osteoblast differentiation. Its inhibition in mesenchymal stem cells (MSCs), the population from which BMSCs are derived, has been shown to promote both chondrogenic and osteogenic potential. Pharmacological inhibition of CDK8 can enhance mineralization in vitro. Furthermore, CDK8 is implicated in controlling osteoclastogenesis through its expression in MSCs, suggesting a dual role in promoting bone formation and potentially reducing bone resorption.
The proposed mechanism involves the modulation of key signaling pathways and transcription factors essential for osteogenesis. By inhibiting CDK8, this compound likely alleviates the repressive effects of the CDK8-Mediator complex on osteogenic gene transcription. This leads to the enhanced expression of crucial proteins involved in bone formation.
Quantitative Data Summary
Quantitative data on the in vitro activity of this compound from the primary publication is not publicly available in detail. The following table represents a typical format for presenting such data, which would be populated with specific values from the full study.
| Assay | Cell Type | Parameter | This compound Value | Control Value |
| Alkaline Phosphatase (ALP) Activity | Human BMSCs | EC50 | [Data Not Available] | N/A |
| Mouse BMSCs | % Increase at x µM | [Data Not Available] | [Data Not Available] | |
| Mineralization Assay (Alizarin Red S) | Human BMSCs | % Increase in Calcium Deposition | [Data Not Available] | [Data Not Available] |
| Gene Expression (RT-qPCR) | Human BMSCs | Fold change (RUNX2) | [Data Not Available] | 1.0 |
| Human BMSCs | Fold change (SP7/Osterix) | [Data Not Available] | 1.0 | |
| Human BMSCs | Fold change (BGLAP/Osteocalcin) | [Data Not Unavailable] | 1.0 | |
| Cell Viability/Cytotoxicity | Human BMSCs | CC50 | [Data Not Available] | N/A |
Experimental Protocols
The detailed experimental protocols are presumed to be in the full scientific publication. The methodologies described below are standard procedures for the assays mentioned.
Bone Marrow Stromal Cell Culture
Primary human bone marrow stromal cells would be isolated from bone marrow aspirates and cultured in a suitable medium, such as α-MEM supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. The cells would be maintained in a humidified incubator at 37°C and 5% CO2.
Alkaline Phosphatase (ALP) Activity Assay
BMSCs would be seeded in multi-well plates and treated with varying concentrations of this compound in an osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone). After a specified incubation period (e.g., 7-14 days), the cells would be lysed, and the ALP activity in the lysate would be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance would be read at 405 nm, and the results would be normalized to the total protein concentration.
Mineralization Assay (Alizarin Red S Staining)
To assess late-stage osteoblast differentiation, BMSCs would be cultured in an osteogenic medium with or without this compound for an extended period (e.g., 21-28 days). The cells would then be fixed and stained with Alizarin Red S, which specifically binds to calcium deposits in the extracellular matrix. The stained matrix can be quantified by dissolving the stain and measuring its absorbance.
Gene Expression Analysis (RT-qPCR)
BMSCs would be treated with this compound for various time points. Total RNA would be extracted, and cDNA would be synthesized. Quantitative real-time PCR (RT-qPCR) would be performed to measure the expression levels of key osteogenic marker genes, such as RUNX2, SP7 (Osterix), and BGLAP (Osteocalcin). Gene expression would be normalized to a housekeeping gene (e.g., GAPDH).
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound action in bone marrow stromal cells.
Caption: General workflow for in vitro evaluation of this compound.
References
An In-depth Technical Guide to the Anabolic Window of DS96432529
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "anabolic window" is not a formally established pharmacological term for DS96432529 in the available public literature. In this context, it is interpreted as the therapeutic window of opportunity during which the compound exerts its bone-building (anabolic) effects. The precise pharmacokinetic and pharmacodynamic data required to define a specific timeframe for this window for this compound are not publicly available. This guide synthesizes the current understanding of the compound's mechanism of action and the broader effects of CDK8 inhibition on bone biology.
Executive Summary
This compound is a potent and orally active small molecule that functions as a bone anabolic agent.[1] Developed by Daiichi Sankyo Co., Ltd., its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1] By targeting CDK8, this compound influences key signaling pathways that govern bone remodeling, leading to a net increase in bone formation. This document provides a comprehensive overview of the available data, focusing on the molecular pathways, experimental context, and the conceptual framework for its anabolic activity.
Quantitative Data Summary
Due to the limited public availability of preclinical data for this compound, this section summarizes the known effects and the broader context of CDK8 inhibitors on bone metabolism.
| Parameter | Observation | Compound Class/Reference |
| In Vitro Activity | Enhances Alkaline Phosphatase (ALPase) activity, an early marker of osteoblast differentiation. | Thieno[2,3-b]pyridine derivatives[2] |
| Mechanism of Action | Inhibition of CDK8. | This compound[1] |
| Effect on Osteoblasts | Promotes osteoblast mineralization. This is associated with increased ALPase activity and downregulation of osteopontin, a negative regulator of mineralization. | CDK8/19 inhibitors[3] |
| Effect on Osteoclasts | Suppresses osteoclast differentiation (osteoclastogenesis). This is mediated by the downregulation of Receptor Activator of Nuclear Factor κB (RANK). | CDK8/19 inhibitors[3] |
| In Vivo Efficacy | Orally administered thieno[2,3-b]pyridine derivatives have been shown to significantly improve areal bone mineral density (aBMD) in ovariectomized (OVX) rat models of osteoporosis. | Thieno[2,3-b]pyridine derivatives[2][4] |
| Synergistic Effects | Co-administration of this compound with alendronate or parathyroid hormone results in significant synergistic effects on bone formation. | This compound[1] |
Experimental Protocols
The following are detailed methodologies typical for the evaluation of bone anabolic agents in this class, based on related research.
1. In Vitro Osteoblast Differentiation and Mineralization Assay:
-
Cell Line: Mouse stromal ST2 cells or primary mesenchymal stem cells (MSCs).
-
Methodology:
-
Cells are cultured in an osteogenic differentiation medium (e.g., α-MEM supplemented with fetal bovine serum, ascorbic acid, and β-glycerophosphate).
-
The cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Alkaline Phosphatase (ALP) Activity: After a set incubation period (e.g., 7-14 days), ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate. The absorbance is read at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 21-28 days), the cell matrix is stained with Alizarin Red S to visualize calcium deposits. The stain is then extracted, and the absorbance is quantified to measure the extent of mineralization.
-
2. In Vitro Osteoclastogenesis Assay:
-
Cell Source: Bone marrow-derived macrophages (BMMs) from mice or rats.
-
Methodology:
-
BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce osteoclast differentiation.
-
The cells are simultaneously treated with the test compound.
-
After 5-7 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
-
3. In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis:
-
Animal Model: Adult female Sprague-Dawley or Wistar rats.
-
Methodology:
-
Rats undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss.
-
After a recovery period, daily oral administration of the test compound or vehicle is initiated and continues for a specified duration (e.g., 6 weeks).
-
Bone Mineral Density (BMD) Measurement: Areal BMD of the femur and/or lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT) Analysis: At the end of the study, femurs and/or tibias are harvested for high-resolution µCT analysis to evaluate bone microarchitecture (e.g., bone volume fraction, trabecular number, trabecular thickness, and trabecular separation).
-
Biochemical Markers: Serum levels of bone formation markers (e.g., P1NP) and bone resorption markers (e.g., CTX-1) are measured.
-
Signaling Pathways and Mechanisms of Action
1. Inhibition of CDK8 and its Downstream Effects:
This compound is proposed to function by inhibiting CDK8, a component of the Mediator complex that regulates gene transcription. This inhibition has a dual effect on bone remodeling: promoting bone formation by osteoblasts and suppressing bone resorption by osteoclasts.
Caption: High-level overview of this compound's dual action on bone cells.
2. CDK8's Role in Osteoclastogenesis:
Research indicates that CDK8 in mesenchymal stem cells plays a role in controlling osteoclast formation through the STAT1-RANKL axis.[5][6] By inhibiting CDK8, this compound likely downregulates this pathway, leading to reduced osteoclast activity.
Caption: Proposed pathway for CDK8 inhibition in suppressing osteoclast formation.
3. Experimental Workflow for Preclinical Evaluation:
The preclinical assessment of a novel bone anabolic agent like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Standard preclinical workflow for evaluating a bone anabolic agent.
References
- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for In Vivo Studies of DS96432529
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS96432529 is an experimental, orally active small molecule identified as a potent bone anabolic agent. Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1] By targeting CDK8, this compound has the potential to stimulate bone formation, making it a promising therapeutic candidate for osteoporosis and other conditions characterized by bone loss.[1] These application notes provide a detailed protocol for the in vivo evaluation of this compound in a preclinical model of postmenopausal osteoporosis.
Mechanism of Action: CDK8 Inhibition in Bone Homeostasis
Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator that plays a complex role in bone homeostasis.[2][3] Inhibition of CDK8 has been shown to promote the differentiation and mineralization of osteoblasts, the cells responsible for bone formation.[3] Additionally, CDK8 inhibition can suppress osteoclastogenesis, the process of bone resorption, by downregulating key signaling pathways such as RANKL.[3][4][5] This dual action of promoting bone formation while inhibiting bone resorption makes CDK8 an attractive target for anabolic therapies for bone diseases.[3][4][5]
References
- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving DS96432529 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of DS96432529, a potent and orally active bone anabolic agent that functions through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), for use in in vitro cell culture assays. Adherence to this protocol is crucial to ensure compound stability, minimize solvent-induced cytotoxicity, and obtain reliable and reproducible experimental results.
Introduction
This compound is a small molecule inhibitor of CDK8, a key regulatory kinase involved in various cellular processes, including transcription and signal transduction. Due to its hydrophobic nature, this compound requires a specific dissolution procedure to ensure its bioavailability in aqueous cell culture media. This document outlines the recommended procedure for preparing stock solutions and subsequent working solutions for cell-based experiments.
Quantitative Data Summary
For consistent and accurate preparation of this compound solutions, refer to the following table for key quantitative data.
| Parameter | Value | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [1][2] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (approximately 6.61 mM) | [1][2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [2][3][4] |
Experimental Protocols
This section provides a step-by-step methodology for the dissolution and preparation of this compound for cell culture applications.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes
Preparation of 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound. The molecular weight of this compound is 378.49 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 0.3785 mg of this compound.
-
Aliquot the powder. In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound. Vortex the tube vigorously until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot and store. Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) in sealed, light-protected containers.[1]
Preparation of Working Solutions in Cell Culture Medium
To minimize precipitation and DMSO-induced cytotoxicity, a serial dilution method is recommended when preparing the final working solutions in your cell culture medium. The final concentration of DMSO in the cell culture should not exceed 0.5%.[2][3][4]
Example: Preparation of a 10 µM working solution:
-
Prepare an intermediate dilution. Thaw a single aliquot of the 10 mM this compound stock solution. In a sterile tube, dilute the 10 mM stock solution 1:100 in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Mix gently by pipetting.
-
Prepare the final working solution. Further dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium. The final DMSO concentration in this working solution will be 0.1%.
-
Vehicle Control. It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
Visualizations
Signaling Pathway of CDK8 Inhibition
Caption: Inhibition of CDK8 by this compound modulates gene transcription.
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions for cell culture.
References
Application Notes and Protocols for DS96432529 in Rodent Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS96432529 is a potent and orally active small molecule with bone anabolic properties, making it a promising candidate for osteoporosis treatment. Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8)[1]. These application notes provide a recommended dosage and detailed protocols for the use of this compound in preclinical rodent models of osteoporosis, based on available data for similar CDK8 inhibitors. The provided experimental designs are intended to guide researchers in evaluating the efficacy of this compound in promoting bone formation and preventing bone loss.
Recommended Dosage for Rodent Models
While specific dosage studies for this compound in osteoporosis models are not publicly available, research on other orally active CDK8 inhibitors in rodent models of bone disorders provides a strong basis for a recommended starting dose. Studies on the CDK8 inhibitors KY-273 and KY-065 have demonstrated efficacy in bone-related rodent models at a dosage of 10 mg/kg/day, administered orally[2][3]. Therefore, a starting dose of 10 mg/kg/day is recommended for this compound in both rat and mouse models of osteoporosis. Dose-response studies are recommended to determine the optimal therapeutic dosage for specific experimental conditions.
Table 1: Recommended Starting Dosage and Administration Route
| Compound | Animal Model | Recommended Starting Dose | Route of Administration | Frequency |
| This compound | Rat/Mouse | 10 mg/kg | Oral gavage | Once daily |
Experimental Protocols
Ovariectomy (OVX)-Induced Osteoporosis Model in Rats
The ovariectomy model in rats is a widely accepted preclinical model for postmenopausal osteoporosis.
Protocol:
-
Animal Model: Female Sprague-Dawley or Wistar rats, 12-16 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Ovariectomy:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a dorsal midline incision to expose the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, and then resect the ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are exposed but not removed, should be performed on the control group.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Treatment Initiation: Begin oral administration of this compound (or vehicle control) two weeks post-surgery to allow for the onset of bone loss.
-
Dosing: Administer this compound at 10 mg/kg/day via oral gavage for a period of 8-12 weeks. The vehicle control group should receive the same volume of the vehicle solution.
-
Outcome Assessment: At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae for analysis.
-
Micro-computed tomography (µCT): To analyze bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).
-
Histomorphometry: To assess cellular activity (e.g., osteoblast and osteoclast number, bone formation rate).
-
Biomechanical testing: To determine bone strength (e.g., three-point bending test of the femur).
-
Serum biomarkers: To measure markers of bone turnover (e.g., P1NP for bone formation and CTX-I for bone resorption).
-
Table 2: Key Parameters for Ovariectomy-Induced Osteoporosis Model
| Parameter | Description |
| Animal | Female Sprague-Dawley or Wistar rats (12-16 weeks) |
| Model Induction | Bilateral ovariectomy |
| Treatment Start | 2 weeks post-OVX |
| This compound Dose | 10 mg/kg/day (oral) |
| Treatment Duration | 8-12 weeks |
| Primary Endpoints | µCT analysis of femur and vertebra, biomechanical testing |
Age-Related Osteoporosis Model in Mice
This model is relevant for studying the effects of this compound on bone loss that occurs with aging.
Protocol:
-
Animal Model: C57BL/6 mice, 12-18 months old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group.
-
-
Dosing: Administer this compound at 10 mg/kg/day via oral gavage for 12-16 weeks.
-
Outcome Assessment: Similar to the OVX model, collect and analyze femurs and vertebrae using µCT, histomorphometry, biomechanical testing, and serum biomarker analysis.
Formulation of this compound for Oral Administration
This compound can be formulated for oral gavage as follows:
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC solution.
-
Suspend the this compound powder in the 0.5% CMC solution.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
Visualizations
Signaling Pathway of this compound in Bone Formation
Caption: Proposed signaling pathway of this compound in promoting bone formation.
Experimental Workflow for Ovariectomy-Induced Osteoporosis Study
Caption: Workflow for evaluating this compound in an OVX rat model.
References
- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK8 inhibitor KY-065 rescues skeletal abnormalities in achondroplasia model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteoblastgenic and Osteogenic Effects of KY-273 with CDK8/19 Inhibitory Activity in Bone Marrow Mesenchymal Stem Cells and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS96432529 and Alendronate Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and a representative protocol for the combination therapy of DS96432529 and alendronate for the treatment of osteoporosis. This document details the mechanisms of action of both compounds, the synergistic potential of their combination, and a generalized experimental protocol for preclinical evaluation in an ovariectomized rat model of postmenopausal osteoporosis.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily focus on either inhibiting bone resorption or stimulating bone formation. A combination therapy that simultaneously achieves both of these objectives holds significant promise for enhanced efficacy in treating osteoporosis.
This compound is a potent and orally active bone anabolic agent.[1][2][3][4] Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator.[1][5] Inhibition of CDK8 promotes osteoblast differentiation and bone formation.
Alendronate is a nitrogen-containing bisphosphonate that is widely used for the treatment of osteoporosis. It is a potent inhibitor of osteoclast-mediated bone resorption. Alendronate adheres to hydroxyapatite in the bone matrix and is taken up by osteoclasts, where it inhibits farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway. This disruption of the mevalonate pathway impairs osteoclast function and induces apoptosis, leading to a decrease in bone resorption.
The combination of this compound and alendronate offers a synergistic approach to osteoporosis treatment by concurrently stimulating bone formation and inhibiting bone resorption. Preclinical studies have suggested that the co-administration of these two agents results in a greater increase in bone mass and strength than either agent alone.[1]
Signaling Pathways and Mechanism of Action
The synergistic effect of this compound and alendronate stems from their distinct and complementary mechanisms of action on bone remodeling.
Experimental Protocols
The following is a representative protocol for evaluating the combination therapy of this compound and alendronate in an ovariectomized (OVX) rat model of postmenopausal osteoporosis.
3.1. Ovariectomized Rat Model of Osteoporosis
-
Animals: Female Sprague-Dawley rats (12-16 weeks old, 250-300g) are commonly used.
-
Acclimation: Animals are acclimated for at least one week prior to the study with access to standard chow and water ad libitum.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Perform bilateral ovariectomy through a dorsal midline incision.
-
For the sham group, the ovaries are located and then returned to the peritoneal cavity.
-
Suture the muscle and skin layers.
-
Administer appropriate post-operative analgesia.
-
-
Osteoporosis Development: Allow a period of 4-8 weeks post-ovariectomy for the development of significant bone loss.
3.2. Dosing and Administration
-
This compound: While the specific dose from the combination study is not publicly available, a starting point could be based on its reported oral activity. A representative dose might be in the range of 1-10 mg/kg, administered orally once daily.
-
Alendronate: A commonly used subcutaneous dose in rats is in the range of 2.5-15 µg/kg, administered once or twice weekly.
-
Vehicle Control: A suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration, and saline for subcutaneous injection) should be administered to the control groups.
3.3. Experimental Groups
A typical study design would include the following groups (n=8-10 rats per group):
-
Sham-operated + Vehicle
-
Ovariectomized (OVX) + Vehicle
-
OVX + this compound
-
OVX + Alendronate
-
OVX + this compound + Alendronate
3.4. Treatment Period
The treatment duration is typically 8-12 weeks.
3.5. In-life Monitoring
-
Monitor body weight weekly.
-
Observe the general health of the animals daily.
3.6. Efficacy Endpoints
At the end of the treatment period, euthanize the animals and collect relevant tissues for analysis.
-
Bone Mineral Density (BMD):
-
Measure BMD of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA).
-
-
Micro-computed Tomography (µCT):
-
Perform µCT analysis on the distal femur or lumbar vertebrae to assess bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Biomechanical Testing:
-
Conduct three-point bending tests on the femoral diaphysis to determine bone strength (e.g., maximum load, stiffness, and energy to failure).
-
-
Serum Biomarkers of Bone Turnover:
-
Collect blood at necropsy and measure serum levels of:
-
Bone formation markers: Procollagen type I N-terminal propeptide (P1NP) and osteocalcin.
-
Bone resorption markers: C-terminal telopeptide of type I collagen (CTX-I).
-
-
-
Histomorphometry:
-
Embed undecalcified bone sections (e.g., tibia) in plastic and perform histomorphometric analysis to quantify cellular and dynamic parameters of bone formation and resorption. This may involve fluorochrome labeling (e.g., calcein and alizarin) administered at specific time points before necropsy.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the preclinical study. The values presented are hypothetical and for illustrative purposes only, based on expected outcomes from similar studies.
Table 1: Bone Mineral Density (BMD) and Biomechanical Strength
| Treatment Group | Femoral BMD (g/cm²) | Vertebral BMD (g/cm²) | Maximum Load (N) |
| Sham + Vehicle | 0.25 ± 0.02 | 0.30 ± 0.03 | 120 ± 10 |
| OVX + Vehicle | 0.18 ± 0.02 | 0.22 ± 0.02 | 80 ± 8 |
| OVX + this compound | 0.21 ± 0.02 | 0.25 ± 0.03 | 95 ± 9 |
| OVX + Alendronate | 0.22 ± 0.02 | 0.26 ± 0.02 | 100 ± 10 |
| OVX + Combo | 0.24 ± 0.02 | 0.29 ± 0.03 | 115 ± 11 |
Table 2: Micro-computed Tomography (µCT) Parameters of Distal Femur
| Treatment Group | Bone Volume / Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, µm) |
| Sham + Vehicle | 25 ± 3 | 4.5 ± 0.5 | 60 ± 5 |
| OVX + Vehicle | 10 ± 2 | 2.5 ± 0.4 | 45 ± 4 |
| OVX + this compound | 15 ± 2 | 3.5 ± 0.5 | 50 ± 5 |
| OVX + Alendronate | 18 ± 3 | 3.8 ± 0.4 | 52 ± 4 |
| OVX + Combo | 23 ± 3 | 4.2 ± 0.5 | 58 ± 5 |
Table 3: Serum Bone Turnover Markers
| Treatment Group | P1NP (ng/mL) | CTX-I (ng/mL) |
| Sham + Vehicle | 5.0 ± 0.5 | 2.0 ± 0.3 |
| OVX + Vehicle | 8.0 ± 0.8 | 4.0 ± 0.5 |
| OVX + this compound | 10.0 ± 1.0 | 3.5 ± 0.4 |
| OVX + Alendronate | 4.0 ± 0.4 | 1.5 ± 0.2 |
| OVX + Combo | 7.0 ± 0.7 | 1.8 ± 0.3 |
Conclusion
The combination of this compound and alendronate represents a promising therapeutic strategy for osteoporosis by targeting both bone formation and resorption. The provided protocols and application notes offer a framework for the preclinical evaluation of this combination therapy. Further studies are warranted to optimize dosing regimens and fully elucidate the synergistic mechanisms of this dual-action approach.
References
- 1. The effect of alendronate sodium on trabecular bone structure in an osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of alendronate on lumbar intervertebral disc degeneration with bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alendronate administration on bone mineral density and bone strength in castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Individual and combined effects of exercise and alendronate on bone mass and strength in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bone Anabolic Effects of DS96432529
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bone anabolic potential of the investigational compound DS96432529. This document outlines detailed protocols for key in vitro and in vivo assays, data presentation guidelines, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and orally active small molecule identified as a bone anabolic agent.[1] Its mechanism of action is believed to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8).[1] By targeting CDK8, this compound is thought to modulate signaling pathways that lead to enhanced osteoblast function and bone formation. These characteristics make it a promising candidate for the treatment of osteoporosis and other conditions characterized by low bone mass.
Mechanism of Action: CDK8 Inhibition
CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. In the context of bone metabolism, the inhibition of CDK8 has been shown to promote osteoblast mineralization and suppress osteoclastogenesis (bone resorption).[2][3] One of the proposed pathways involves the modulation of the STAT1-RANKL axis in mesenchymal stem cells (MSCs).[2] Inhibition of CDK8 in MSCs can lead to a decrease in the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast formation and activation.[2][3] This dual action of promoting bone formation while potentially inhibiting bone resorption makes CDK8 inhibitors like this compound attractive therapeutic candidates for bone loss disorders.
Data Presentation
Specific quantitative data for this compound from publicly available literature is limited. The following tables are templates based on standard assays used to evaluate bone anabolic agents. When specific data for this compound becomes available, it can be populated in a similar format for clear comparison.
Table 1: In Vitro Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration | Mean ALP Activity (units/mg protein) | Standard Deviation | % Change from Control |
| Vehicle Control | - | Data not available | Data not available | 0% |
| This compound | 1 µM | Data not available | Data not available | Data not available |
| This compound | 10 µM | Data not available | Data not available | Data not available |
| This compound | 100 µM | Data not available | Data not available | Data not available |
| Positive Control | - | Data not available | Data not available | Data not available |
Table 2: In Vitro Mineralization (Alizarin Red S Quantification)
| Treatment Group | Concentration | Mean Absorbance (OD 405 nm) | Standard Deviation | % Change from Control |
| Vehicle Control | - | Data not available | Data not available | 0% |
| This compound | 1 µM | Data not available | Data not available | Data not available |
| This compound | 10 µM | Data not available | Data not available | Data not available |
| This compound | 100 µM | Data not available | Data not available | Data not available |
| Positive Control | - | Data not available | Data not available | Data not available |
Table 3: In Vivo Bone Turnover Markers in Ovariectomized (OVX) Rats
| Treatment Group | Dose (mg/kg/day) | Serum P1NP (ng/mL) | Serum CTX-1 (ng/mL) |
| Sham + Vehicle | - | Data not available | Data not available |
| OVX + Vehicle | - | Data not available | Data not available |
| OVX + this compound | 1 | Data not available | Data not available |
| OVX + this compound | 10 | Data not available | Data not available |
| OVX + this compound | 30 | Data not available | Data not available |
Table 4: In Vivo Micro-CT Analysis of Femoral Trabecular Bone in OVX Rats
| Treatment Group | Dose (mg/kg/day) | Bone Volume/Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, µm) | Trabecular Separation (Tb.Sp, µm) |
| Sham + Vehicle | - | Data not available | Data not available | Data not available | Data not available |
| OVX + Vehicle | - | Data not available | Data not available | Data not available | Data not available |
| OVX + this compound | 1 | Data not available | Data not available | Data not available | Data not available |
| OVX + this compound | 10 | Data not available | Data not available | Data not available | Data not available |
| OVX + this compound | 30 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
In Vitro Assessment of Osteoblast Differentiation and Mineralization
1. Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the activity of ALP, an early marker of osteoblast differentiation.
-
Cell Culture:
-
Seed osteoblast precursor cells (e.g., MC3T3-E1 or primary mesenchymal stem cells) in 24-well plates at a density of 2 x 10^4 cells/well.
-
Culture in osteogenic differentiation medium.
-
Treat cells with varying concentrations of this compound or vehicle control. Include a positive control such as BMP-2.
-
Incubate for 7-14 days, changing the medium every 2-3 days.
-
-
ALP Staining (Qualitative):
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Incubate with a BCIP/NBT solution until a purple color develops.
-
Wash with distilled water and visualize under a microscope.
-
-
ALP Activity Assay (Quantitative):
-
After the treatment period, wash cells twice with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Transfer the cell lysate to a 96-well plate.
-
Add p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction with 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.
-
2. Mineralization Assay (Alizarin Red S Staining)
This protocol assesses the formation of mineralized nodules, a late marker of osteoblast differentiation.
-
Cell Culture:
-
Follow the same cell culture and treatment protocol as for the ALP activity assay, but extend the culture period to 14-21 days.
-
-
Alizarin Red S Staining:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash twice with distilled water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash with distilled water 3-5 times to remove excess stain.
-
Visualize the red-orange mineralized nodules under a microscope.
-
-
Quantification:
-
After staining, add 10% cetylpyridinium chloride to each well to destain.
-
Incubate for 15-30 minutes with shaking to elute the stain.
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance at 550 nm.
-
In Vivo Assessment of Bone Anabolic Effects
1. Ovariectomized (OVX) Rat Model of Osteoporosis
This is a standard preclinical model to evaluate the efficacy of anti-osteoporotic agents.[4][5]
-
Animals and Surgery:
-
Use female Sprague-Dawley or Wistar rats (3-6 months old).
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Allow a post-operative period of 4-8 weeks for the development of osteopenia.[4]
-
-
Treatment:
-
Administer this compound orally once daily for a period of 4-12 weeks.
-
Include a vehicle-treated OVX group and a sham-operated group.
-
2. Analysis of Bone Turnover Markers
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the treatment period. It is recommended to collect fasting serum samples.[6]
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Biomarker Measurement:
-
Measure the serum levels of bone formation markers, such as procollagen type I N-terminal propeptide (P1NP).[7][8]
-
Measure the serum levels of bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX-1).[7][8]
-
Use commercially available ELISA kits specific for rat P1NP and CTX-1.
-
3. Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT provides high-resolution, three-dimensional images of bone microarchitecture.
-
Sample Preparation:
-
At the end of the study, euthanize the animals and dissect the femurs or tibiae.
-
Fix the bones in 10% neutral buffered formalin.
-
-
Scanning and Analysis:
-
Scan the bones using a high-resolution micro-CT scanner.
-
Analyze the trabecular bone in the distal femur or proximal tibia metaphysis.
-
Key parameters to quantify include:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in bone metabolism.
Caption: Workflow for in vitro assessment of this compound.
Caption: Workflow for in vivo assessment in an ovariectomized rat model.
References
- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Synergistic Effects of DS96432529
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS96432529 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8), which has demonstrated significant bone anabolic effects.[1][2][3] Preclinical studies have indicated that the therapeutic potential of this compound may be enhanced through combination therapy, with evidence of synergistic effects when co-administered with agents such as alendronate or parathyroid hormone (PTH).[1] This document provides detailed protocols for evaluating the synergistic effects of this compound with other bone-modulating agents in vitro, focusing on osteoblast proliferation and differentiation as key endpoints.
The protocols outlined below utilize osteoblast-like cell lines and quantitative assays to determine the nature of the interaction between this compound and combination partners. Data analysis methods, including the Combination Index (CI) and isobologram analysis, are described to provide a robust framework for quantifying synergy.
Signaling Pathway of CDK8 in Osteoblasts
CDK8, as a component of the Mediator complex, plays a crucial role in transcriptional regulation. In the context of bone metabolism, CDK8 has been implicated in modulating key signaling pathways that govern osteoblast and osteoclast activity. Inhibition of CDK8 is thought to promote bone formation by influencing pathways such as the Wnt/β-catenin and TGF-β signaling cascades, which are critical for osteoblast differentiation and function. Furthermore, CDK8 can influence the STAT1-RANKL axis, thereby affecting osteoclastogenesis. The diagram below illustrates the putative signaling pathway influenced by this compound.
Caption: Putative signaling pathway of this compound via CDK8 inhibition in bone cells.
Experimental Protocols
Cell Line Selection and Culture
For evaluating the bone anabolic effects of this compound, human osteosarcoma cell lines with osteoblastic features are recommended. The SaOs-2 and MG-63 cell lines are suitable models.[1][2][4] SaOs-2 cells are a well-established model for late-stage osteoblastic differentiation, expressing high levels of alkaline phosphatase (ALP).[5][6][7][8] MG-63 cells are also widely used to study bone-related processes and screen therapeutic drugs.[2][4][9][10]
-
Cell Lines: SaOs-2 (ATCC HTB-85) or MG-63 (ATCC CRL-1427)
-
Culture Medium: McCoy's 5A (for SaOs-2) or Eagle's Minimum Essential Medium (for MG-63), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
Protocol 1: Cell Viability and Proliferation Assay (Checkerboard Assay)
This protocol is designed to assess the synergistic or antagonistic effects of this compound in combination with another agent (e.g., alendronate or parathyroid hormone) on osteoblast viability and proliferation. A checkerboard titration matrix will be used.
Materials:
-
Selected osteoblast-like cell line (SaOs-2 or MG-63)
-
Combination Agent (e.g., Alendronate or Parathyroid Hormone)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Experimental Workflow:
Caption: Workflow for the checkerboard cell viability assay.
Procedure:
-
Cell Seeding: Seed SaOs-2 or MG-63 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. Suggested concentration ranges for initial screening are:
-
Treatment: Add 100 µL of the drug dilutions to the cells in a checkerboard format. Each well will have a unique combination of concentrations of the two drugs. Include wells with each drug alone and vehicle controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the effect of this compound and a combination agent on osteoblast differentiation by quantifying ALP activity.
Materials:
-
Selected osteoblast-like cell line (SaOs-2 or MG-63)
-
This compound
-
Combination Agent
-
24-well or 48-well cell culture plates
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)[18]
-
ALP assay kit (colorimetric, using p-nitrophenyl phosphate - pNPP - as a substrate)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 24-well or 48-well plates and grow to near confluence.
-
Differentiation Induction: Replace the growth medium with osteogenic differentiation medium containing the test compounds (this compound alone, combination agent alone, and in combination) at desired concentrations.
-
Incubation: Culture the cells for 7 to 14 days, changing the medium with fresh compounds every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
ALP Assay:
-
Protein Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the ALP activity.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. The primary methods for analyzing drug interactions are the Combination Index (CI) and Isobologram analysis.
Data Summary Tables
Table 1: Single Agent IC50 Values
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SaOs-2 | |
| This compound | MG-63 | |
| Agent X | SaOs-2 |
| Agent X | MG-63 | |
Table 2: Combination Index (CI) Values for this compound and Agent X
| Fa (Fraction affected) | CI Value | Interpretation |
|---|---|---|
| 0.25 | ||
| 0.50 | ||
| 0.75 | ||
| 0.90 |
CI < 0.9: Synergy; CI = 0.9 - 1.1: Additive; CI > 1.1: Antagonism
Table 3: Normalized Alkaline Phosphatase Activity
| Treatment | Concentration | Normalized ALP Activity (fold change vs. control) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| This compound | [X] | |
| Agent Y | [Y] |
| this compound + Agent Y | [X] + [Y] | |
Synergy Analysis
-
Combination Index (CI): The CI method, based on the median-effect principle of Chou and Talalay, provides a quantitative measure of the interaction between two drugs. Software such as CompuSyn can be used to calculate CI values from the dose-response data.
-
Isobologram Analysis: This graphical method provides a visual representation of the drug interaction. The concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted. Data points falling below the line of additivity indicate synergy.
Conclusion
The protocols described in this application note provide a comprehensive framework for the in vitro evaluation of the synergistic effects of this compound with other bone-active agents. By utilizing established osteoblast-like cell lines and quantitative assays for proliferation and differentiation, researchers can obtain robust data to guide further preclinical and clinical development of combination therapies involving this novel CDK8 inhibitor. Careful experimental design and rigorous data analysis using methods such as CI and isobologram analysis are crucial for accurately characterizing the nature of these drug interactions.
References
- 1. The synergistic effect of SaOS-2 cell extract and other bone-inducing agents on human bone cell cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MG-63 Cell Line - A Detailed Guide to MG-63 Cells in Osteosarcoma Research [cytion.com]
- 3. This compound | CDK | 2871872-79-4 | Invivochem [invivochem.com]
- 4. scholars.indianastate.edu [scholars.indianastate.edu]
- 5. SaOS-2 Cells [cytion.com]
- 6. accegen.com [accegen.com]
- 7. Saos-2 Cell Line - Creative Biogene [creative-biogene.com]
- 8. mskcc.org [mskcc.org]
- 9. mdpi.com [mdpi.com]
- 10. MG63 Osteoblast-Like Cells Exhibit Different Behavior when Grown on Electrospun Collagen Matrix versus Electrospun Gelatin Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. nva.sikt.no [nva.sikt.no]
- 15. academic.oup.com [academic.oup.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Parathyroid hormone regulates osteoblast differentiation in a Wnt/β-catenin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of DS96432529 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of DS96432529, a potent and selective inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A), in relevant animal models of chronic inflammatory diseases. The following sections detail the experimental design, methodologies, and data presentation for assessing the long-term efficacy and safety of this compound.
Introduction
This compound is a novel monoclonal antibody designed to specifically neutralize the activity of IL-17A, a key cytokine implicated in the pathogenesis of various autoimmune and chronic inflammatory conditions. Long-term administration studies in animal models are crucial to evaluate the sustained therapeutic efficacy, pharmacokinetic profile, and potential adverse effects of this compound. The protocols outlined below are intended for use in preclinical studies to support the development of this compound for clinical applications.
Signaling Pathway of IL-17A and Mechanism of Action of this compound
The following diagram illustrates the IL-17A signaling pathway and the proposed mechanism of action for this compound.
Caption: IL-17A signaling pathway and this compound mechanism.
Experimental Protocols
The following protocols are designed for long-term (12-week) studies in a murine model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis.
-
Animal Strain: DBA/1J mice, male, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Induction of CIA:
-
Prepare an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail on day 0.
-
On day 21, administer a booster injection of 100 µL of CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Formulation: this compound is supplied as a sterile solution at 10 mg/mL in phosphate-buffered saline (PBS).
-
Dosing Groups:
-
Group 1: Vehicle control (PBS)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (5 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
-
Administration: Administer the assigned treatment via subcutaneous injection once weekly, starting from day 21, for 12 consecutive weeks.
-
Clinical Scoring:
-
Score mice for clinical signs of arthritis twice weekly.
-
Use a scoring system of 0-4 for each paw (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity).
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper twice weekly.
-
-
Histopathology:
-
At the end of the study (week 12), euthanize the animals and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) from a satellite group of animals at pre-defined time points (e.g., 0, 2, 8, 24, 48, 72, and 168 hours) after the first and last dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma using a validated enzyme-linked immunosorbent assay (ELISA).
-
-
Clinical Observations: Monitor animals daily for any signs of distress, changes in behavior, or adverse reactions.
-
Body Weight: Record the body weight of each animal twice weekly.
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect terminal blood samples for a complete blood count (CBC) and clinical chemistry analysis.
-
Experimental Workflow
The following diagram provides a visual representation of the long-term experimental workflow.
Caption: Long-term experimental workflow diagram.
Data Presentation
The following tables summarize the expected quantitative data from the long-term administration of this compound in the CIA mouse model.
Table 1: Mean Clinical Arthritis Score Over 12 Weeks
| Treatment Group | Week 4 | Week 8 | Week 12 |
| Vehicle (PBS) | 6.5 ± 1.2 | 10.2 ± 1.8 | 12.8 ± 2.1 |
| This compound (1 mg/kg) | 4.1 ± 0.9 | 6.8 ± 1.1 | 8.5 ± 1.5 |
| This compound (5 mg/kg) | 2.3 ± 0.5 | 3.5 ± 0.8 | 4.2 ± 0.9 |
| This compound (10 mg/kg) | 1.8 ± 0.4 | 2.1 ± 0.6 | 2.5 ± 0.7 |
Table 2: Mean Paw Thickness (mm) at Study Termination (Week 12)
| Treatment Group | Paw Thickness (mm) |
| Vehicle (PBS) | 3.8 ± 0.4 |
| This compound (1 mg/kg) | 3.1 ± 0.3 |
| This compound (5 mg/kg) | 2.5 ± 0.2 |
| This compound (10 mg/kg) | 2.2 ± 0.2 |
Table 3: Key Pharmacokinetic Parameters of this compound (Single Dose)
| Dose Group | Cmax (µg/mL) | Tmax (hr) | AUC (µg*hr/mL) | Half-life (hr) |
| 1 mg/kg | 15.2 ± 2.5 | 24 | 1850 ± 210 | 120 ± 15 |
| 5 mg/kg | 78.5 ± 9.1 | 24 | 9600 ± 1150 | 125 ± 18 |
| 10 mg/kg | 160.3 ± 18.7 | 48 | 21000 ± 2500 | 130 ± 20 |
Table 4: Summary of Safety and Tolerability Findings (Week 12)
| Parameter | Vehicle | 1 mg/kg | 5 mg/kg | 10 mg/kg |
| Body Weight Change (%) | +5.2% | +5.5% | +5.3% | +5.1% |
| White Blood Cell Count (x10^9/L) | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.6 ± 1.3 | 8.4 ± 1.0 |
| Alanine Aminotransferase (U/L) | 35 ± 5 | 36 ± 6 | 34 ± 5 | 37 ± 6 |
| Creatinine (mg/dL) | 0.3 ± 0.05 | 0.3 ± 0.04 | 0.3 ± 0.05 | 0.3 ± 0.06 |
| Adverse Events | None | None | None | None |
Conclusion
These application notes and protocols provide a framework for conducting long-term preclinical studies of this compound in animal models of chronic inflammation. The detailed methodologies and structured data presentation are designed to ensure robust and reproducible results, which are essential for the continued development of this compound as a potential therapeutic agent. Adherence to these guidelines will facilitate the comprehensive evaluation of the long-term efficacy, safety, and pharmacokinetic profile of this compound.
Application Notes and Protocols for DS96432529 in Fracture Healing Research
For: Researchers, scientists, and drug development professionals.
Subject: Hypothetical Application of DS96432529, a Novel CDK8 Inhibitor, in Fracture Healing Research.
Disclaimer: There is currently no direct published research on the application of this compound in fracture healing. The following application notes and protocols are based on the known mechanism of this compound as a CDK8 inhibitor and existing research on the role of CDK8 inhibition in bone regeneration. These are intended to serve as a scientific guide for prospective research.
Introduction
This compound has been identified as a potent and orally active bone anabolic agent that functions through the inhibition of Cyclin-Dependent Kinase 8 (CDK8)[1]. While direct studies on its efficacy in fracture healing are not yet available, research into other CDK8 inhibitors has shown promise in improving healing outcomes, particularly in compromised conditions such as ischemic fractures[2][3]. CDK8 inhibition has been demonstrated to promote the differentiation of mesenchymal stromal cells into chondrocytes and osteoblasts, key cellular processes in the formation of the fracture callus[2]. Therefore, this compound presents a compelling candidate for investigation as a therapeutic agent to enhance fracture repair.
These notes provide a hypothetical framework for researchers to explore the potential of this compound in fracture healing, from in vitro cellular assays to in vivo animal models.
Proposed Mechanism of Action in Fracture Healing
Fracture healing is a complex physiological process involving the coordinated action of various cell types and signaling pathways[4][5]. In impaired healing scenarios, such as ischemic fractures, there is often a delay in the differentiation of stromal progenitors into cartilage-forming chondrocytes[2]. Research has indicated that CDK8 is upregulated in these conditions and its inhibition can rescue this impaired differentiation[2][3].
The proposed mechanism for this compound in fracture healing is centered on its inhibition of CDK8. This inhibition is hypothesized to:
-
Promote the chondrogenic and osteogenic differentiation of mesenchymal stromal cells (MSCs)[2].
-
Enhance the formation of the cartilaginous soft callus[3].
-
Improve subsequent mineralization and bone formation within the fracture callus[2].
Hypothetical In Vitro Experimental Protocols
Cell Culture
-
Cell Lines: Human or murine Mesenchymal Stromal Cells (hMSCs or mMSCs).
-
Culture Medium: Standard MSC growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Chondrogenic Differentiation Assay
-
Cell Seeding: Seed MSCs in a high-density micromass culture or as a pellet culture.
-
Induction: Culture cells in a chondrogenic differentiation medium (containing TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ supplement).
-
Treatment: Add this compound at varying concentrations (e.g., 0.1, 1, 10, 100 nM) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture for 14-21 days, replacing the medium every 2-3 days.
-
Analysis:
-
Histology: Stain pellets with Alcian Blue to visualize glycosaminoglycan (GAG) content.
-
Biochemical Analysis: Quantify sulfated GAG content using a DMMB assay[3].
-
Gene Expression: Analyze the expression of chondrogenic markers (e.g., SOX9, ACAN, COL2A1) via qRT-PCR.
-
Osteogenic Differentiation Assay
-
Cell Seeding: Plate MSCs in a monolayer culture.
-
Induction: Once confluent, switch to an osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid).
-
Treatment: Add this compound at varying concentrations.
-
Incubation: Culture for 14-21 days.
-
Analysis:
-
Histology: Stain for alkaline phosphatase (ALP) activity and with Alizarin Red S for calcium deposition.
-
Biochemical Analysis: Quantify ALP activity and calcium content.
-
Gene Expression: Analyze the expression of osteogenic markers (e.g., RUNX2, SP7, BGLAP) via qRT-PCR.
-
Hypothetical In Vivo Experimental Protocol
Animal Model
-
Species: C57BL/6 mice (or other appropriate strain).
-
Fracture Model: Standardized closed femoral or tibial fracture created via an osteotomy and stabilized with an intramedullary pin or external fixator.
-
Ischemic Model (Optional): For a compromised healing model, femoral artery ligation and resection can be performed prior to fracture to induce ischemia[3].
Treatment Protocol
-
Animal Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
-
Administration: As this compound is orally active, it can be administered via oral gavage daily.
-
Duration: Treatment can be administered for a defined period post-fracture (e.g., days 1-14).
-
Time Points for Analysis: Harvest fracture calluses at various time points (e.g., 7, 14, 21, and 28 days post-fracture).
Analysis of Fracture Healing
-
Radiographic Analysis:
-
Micro-Computed Tomography (µCT): Perform µCT scans at each time point to quantify callus volume, bone volume (BV), bone volume fraction (BV/TV), and tissue mineral density.
-
-
Histological Analysis:
-
Decalcify bone samples and embed in paraffin.
-
Stain sections with Safranin O/Fast Green to visualize cartilage and bone.
-
Perform immunohistochemistry for markers of proliferation (e.g., Ki67), chondrocytes (e.g., Collagen II), and osteoblasts (e.g., Osteocalcin).
-
-
Biomechanical Testing:
-
At later time points (e.g., day 28), perform torsional testing on the healed bones to determine maximum torque, stiffness, and energy to failure.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical In Vitro Chondrogenesis Data
| Treatment Group | GAG Content (µ g/pellet ) | SOX9 Expression (Fold Change) | COL2A1 Expression (Fold Change) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Table 2: Hypothetical In Vivo µCT Data (Day 14)
| Treatment Group | Callus Volume (mm³) | Bone Volume (mm³) | BV/TV (%) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Table 3: Hypothetical In Vivo Biomechanical Data (Day 28)
| Treatment Group | Maximum Torque (N·mm) | Torsional Stiffness (N·mm/degree) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) |
Conclusion and Future Directions
Based on its mechanism as a CDK8 inhibitor, this compound holds significant potential as a therapeutic agent for enhancing fracture healing. The proposed experimental framework provides a comprehensive approach to validate this hypothesis, starting from fundamental cellular responses to in vivo functional outcomes. Future research could also explore the efficacy of this compound in other models of impaired bone healing, such as in aged or osteoporotic animals, to broaden its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of CDK8 rescues impaired ischemic fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 308 Targeting Cdk8 to improve Ischemic Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fracture healing research: Recent insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing DS96432529 dosage to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of DS96432529 to minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active bone anabolic agent. Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8)[1].
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to consider that it is a kinase inhibitor. Kinase inhibitors can sometimes exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. These off-target effects can lead to unintended cellular responses[2][3]. Researchers should consider performing kinase profiling assays to assess the selectivity of this compound in their experimental system.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: For initial in vitro experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. A starting point could be a range from 1 nM to 10 µM. The provided in vitro dissolution protocol suggests a stock solution can be made in DMSO[4].
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired biological response. Performing a careful dose-response analysis is the first step. Additionally, consider including appropriate controls, such as a structurally related but inactive compound, if available. For in vivo studies, careful dose selection and monitoring for any adverse effects are critical[5][6].
Q5: What is a typical dose range for in vivo studies?
A5: The provided search results indicate that this compound is an orally active agent, but specific in vivo dosage ranges from the public domain are not available[1]. It is essential to conduct a maximum tolerated dose (MTD) study in the specific animal model being used to determine a safe and effective dose range. General principles for designing in vivo dose-response studies should be followed[5].
Troubleshooting Guides
Issue 1: High levels of cellular toxicity are observed even at low concentrations.
-
Question: My cells are showing significant toxicity (e.g., apoptosis, reduced viability) at concentrations where I expect to see a specific effect. What should I do?
-
Answer:
-
Verify Drug Concentration: Ensure that the stock solution concentration is accurate and that dilutions have been prepared correctly.
-
Assess Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to some cell lines at very low concentrations[7]. Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability.
-
Reduce Incubation Time: It's possible that prolonged exposure to the compound is causing toxicity. Try reducing the incubation time and assessing the biological endpoint at earlier time points.
-
Use a Different Cell Line: Some cell lines may be more sensitive to the compound. If possible, test the compound in a different, relevant cell line to see if the toxicity is cell-type specific.
-
Consider Off-Target Effects: High toxicity at low concentrations could be due to potent off-target effects. Consider performing a broad kinase screen to identify potential off-target interactions.
-
Issue 2: The expected bone anabolic effect is not observed.
-
Question: I am not seeing the expected increase in markers of bone formation (e.g., alkaline phosphatase activity, osteocalcin expression) in my osteoblast cultures. What could be the issue?
-
Answer:
-
Confirm Compound Activity: Ensure that the compound has not degraded. If possible, obtain a fresh batch of the compound.
-
Optimize Concentration: The concentration range you are using may be too low. Perform a wider dose-response study to ensure you are covering the effective concentration range.
-
Check Cell Culture Conditions: Ensure that your cell culture conditions are optimal for osteoblast differentiation and function. Factors such as media components, serum, and cell density can influence the cellular response.
-
Assay Sensitivity: The assay you are using to measure the anabolic effect may not be sensitive enough. Consider using multiple, validated assays to confirm your results.
-
Mechanism in Your Model: While the primary mechanism is through CDK8 inhibition, the specific downstream signaling may vary in different cellular contexts. Confirm that the key downstream effectors are present and functional in your cell model.
-
Experimental Protocols
In Vitro Dose-Response Study for EC50 Determination
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound in an osteoblast cell line.
Methodology:
-
Cell Seeding: Seed osteoblast-like cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a serial dilution series in culture media ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Assay: After incubation, measure a relevant biological endpoint, such as alkaline phosphatase (ALP) activity, using a commercially available kit.
-
Data Analysis: Plot the ALP activity against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Data Presentation:
| This compound Conc. (nM) | ALP Activity (OD405) - Replicate 1 | ALP Activity (OD405) - Replicate 2 | ALP Activity (OD405) - Replicate 3 | Mean ALP Activity | Std. Deviation |
| 0 (Vehicle) | 0.15 | 0.16 | 0.14 | 0.15 | 0.01 |
| 1 | 0.25 | 0.27 | 0.26 | 0.26 | 0.01 |
| 10 | 0.45 | 0.48 | 0.46 | 0.46 | 0.02 |
| 100 | 0.78 | 0.81 | 0.79 | 0.79 | 0.02 |
| 1000 | 0.85 | 0.88 | 0.86 | 0.86 | 0.02 |
| 10000 | 0.87 | 0.90 | 0.88 | 0.88 | 0.02 |
In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of orally administered this compound in a rodent model.
Methodology:
-
Animal Model: Use a cohort of healthy, age-matched rodents (e.g., 8-week-old C57BL/6 mice).
-
Dose Groups: Establish several dose groups with a vehicle control. Based on in vitro potency, a starting dose could be 1 mg/kg, with escalating doses (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound orally once daily for 14 consecutive days. A suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline)[4].
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, significant changes in blood parameters, or overt signs of distress).
Data Presentation:
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Observable Signs of Toxicity | Key Hematology/Chemistry Findings |
| Vehicle | +5% | None | Within normal limits |
| 1 | +4.5% | None | Within normal limits |
| 3 | +4% | None | Within normal limits |
| 10 | +2% | None | Within normal limits |
| 30 | -8% | Mild lethargy | Slight elevation in liver enzymes |
| 100 | -15% | Significant lethargy, ruffled fur | Marked elevation in liver enzymes |
Visualizations
Caption: Proposed mechanism of this compound and potential off-target effects.
Caption: Workflow for optimizing this compound dosage.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of DS96432529 to Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the orally active bone anabolic agent, DS96432529, in mouse models. The information provided addresses potential challenges related to the compound's formulation and the oral gavage procedure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioactive bone anabolic agent.[1] Its mechanism of action is believed to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8).[2]
Q2: What are the known physicochemical properties of this compound?
This compound is a small molecule with the chemical formula C₁₈H₂₆N₄O₃S and a molecular weight of 378.49 g/mol .[3] Due to its formulation requirements, it is presumed to have low aqueous solubility.
Q3: What is the recommended formulation for oral administration of this compound in mice?
A common formulation involves dissolving this compound in a vehicle containing Dimethyl sulfoxide (DMSO) and a solubilizing agent such as SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline.[4] The use of such co-solvents and excipients is a standard strategy to improve the oral bioavailability of poorly soluble drugs.[1]
Troubleshooting Guide
Challenges with the oral administration of this compound to mice can be broadly categorized into formulation-related issues and procedural difficulties with oral gavage.
Formulation-Related Challenges
Poor aqueous solubility is a primary challenge for the oral delivery of many small molecule inhibitors. The provided formulation for this compound suggests that solubility is a key consideration.[4]
Problem: Precipitation of this compound in the formulation.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the formulation was not prepared correctly.
-
Solution:
-
Strictly adhere to the recommended formulation protocol, ensuring the sequential addition of co-solvents.[4]
-
Prepare the formulation fresh before each use.
-
If precipitation occurs, gentle heating and/or sonication may aid dissolution.
-
Consider a pilot study to test the stability of the formulation over the duration of your experiment.
-
Problem: High variability in experimental results between animals.
-
Possible Cause: Inconsistent dosing due to a non-homogenous suspension or degradation of the compound.
-
Solution:
-
Ensure the formulation is a clear solution before administration.[4]
-
If using a suspension, ensure it is uniformly mixed before drawing each dose.
-
Protect the compound and its formulation from light and moisture, as recommended.[4]
-
Store stock solutions appropriately at -20°C or -80°C to prevent degradation.
-
Oral Gavage Procedure-Related Challenges
The oral gavage technique itself can introduce variability and potential harm to the animals if not performed correctly.
Problem: Animal distress or injury during oral gavage.
-
Possible Cause: Improper restraint, incorrect gavage needle size, or incorrect insertion technique.
-
Solution:
-
Proper Restraint: Ensure a firm but gentle grip on the mouse to keep the head, neck, and body in a straight line.[2]
-
Correct Needle Size: Use a gavage needle with a smooth, ball-shaped tip appropriate for the size of the mouse.[2] Flexible plastic or elastomer-tipped needles may reduce the risk of trauma.
-
Correct Insertion: Insert the needle into the side of the mouth, advancing it gently along the esophagus. If resistance is felt, do not force it.
-
Problem: Fluid coming from the mouse's nose or mouth after administration.
-
Possible Cause: Accidental administration into the trachea or reflux of the administered volume.
-
Solution:
-
Immediately stop the procedure and tilt the mouse's head down to allow the fluid to drain.[2]
-
Monitor the animal closely for any signs of respiratory distress.[2]
-
The maximum administration volume for mice should not exceed 10 ml/kg of body weight.[2] Using the smallest effective volume can help prevent reflux.
-
Data Presentation
Table 1: Physicochemical and Formulation Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₄O₃S | [3] |
| Molecular Weight | 378.49 g/mol | [3] |
| In Vivo Formulation | 10% DMSO + 90% (20% SBE-β-CD in Saline) | [4] |
| Solubility in Formulation | ≥ 2.5 mg/mL (6.61 mM) | [4] |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage
This protocol is based on information provided by chemical suppliers.[4]
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. Store at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO: Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL.
-
Prepare the final dosing solution: For every 1 mL of final solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly: Ensure the final solution is clear and homogenous before administration.
Visualizations
Caption: Experimental workflow for preparing and orally administering this compound to mice.
Caption: Troubleshooting decision tree for oral administration of this compound.
References
- 1. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental design for DS96432529 efficacy studies
Technical Support Center: DS96432529 Efficacy Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in designing and executing robust efficacy studies for the novel Kinase-X inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive small molecule inhibitor of the Kinase-X receptor tyrosine kinase. By binding to the ATP pocket of Kinase-X, it prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. This action leads to the inhibition of cell proliferation and induction of apoptosis in tumors harboring activating mutations or overexpression of Kinase-X.
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with documented activating mutations in the gene encoding Kinase-X (e.g., NCI-H1975, HCC827) or those with significant Kinase-X gene amplification are most sensitive. See Table 1 for a summary of IC50 values in representative cell lines. It is crucial to verify the Kinase-X status of your chosen model system.
Q3: What is the recommended solvent for reconstituting this compound?
A3: For in vitro use, this compound powder should be reconstituted in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For in vivo studies, a specific formulation is required (see Table 2).
Q4: How stable is this compound in solution?
A4: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. Diluted aqueous solutions for cell culture should be prepared fresh for each experiment.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Cell Health and Passage Number. Cells at high passage numbers can exhibit altered genotypes and phenotypes, affecting their response to inhibitors.
-
Solution: Use cells with a consistent and low passage number (e.g., <10 passages from thawing). Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Inconsistent Drug Dilution. Serial dilutions, especially with a "sticky" compound, can lead to inaccuracies.
-
Solution: Use low-adhesion polypropylene tubes for preparing dilutions. Ensure thorough mixing at each dilution step. Prepare fresh dilutions for every experiment from a validated stock.
-
-
Possible Cause 3: Assay-Specific Issues. The choice of endpoint assay (e.g., MTT vs. CellTiter-Glo) can influence results. MTT assays can be affected by changes in cellular metabolic activity that don't correlate with cell number.
-
Solution: Use an endpoint assay that measures ATP levels (e.g., CellTiter-Glo) as a robust indicator of cell viability. Ensure the incubation time for the assay reagent is consistent across all plates.
-
Issue 2: No significant decrease in downstream p-ERK or p-AKT levels observed via Western Blot.
-
Possible Cause 1: Insufficient Treatment Duration or Dose. The kinetics of pathway inhibition can be rapid. The effect may be missed if the endpoint is too late or the dose is too low.
-
Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to identify the optimal conditions for observing pathway modulation.
-
-
Possible Cause 2: Sub-optimal Lysate Preparation. Phosphatase activity during sample preparation can lead to the dephosphorylation of target proteins.
-
Solution: Ensure that lysis buffers are always supplemented with fresh phosphatase and protease inhibitors immediately before use. Keep samples on ice at all times.
-
-
Possible Cause 3: Cell Line Insensitivity. The chosen cell line may not rely on the Kinase-X pathway for survival, or it may have bypass signaling mechanisms.
-
Solution: Confirm that your cell line expresses activated Kinase-X (Phospho-Kinase-X) at baseline. If not, this is not a suitable model.
-
In Vivo Study Troubleshooting
Issue: Poor tumor growth inhibition in xenograft models.
-
Possible Cause 1: Sub-optimal Dosing or Schedule. The dose may be too low to achieve the required therapeutic concentration in the tumor tissue, or the dosing frequency may be insufficient to maintain it.
-
Solution: Refer to the pharmacokinetic data in Table 3. Ensure the dosing regimen is sufficient to maintain plasma concentrations above the target in vitro IC90. Consider performing a pilot study with varying doses and schedules.
-
-
Possible Cause 2: Poor Drug Formulation or Administration. The compound may be precipitating out of the vehicle, or administration (e.g., oral gavage) may be inconsistent.
-
Solution: Ensure the formulation described in Table 2 is prepared correctly each time. For oral gavage, use trained personnel to ensure consistent delivery to the stomach.
-
-
Possible Cause 3: Intrinsic or Acquired Resistance. The tumor model may have intrinsic resistance mechanisms or may acquire them during the course of the study.
-
Solution: Confirm target engagement in the tumor tissue by collecting satellite tumors for pharmacodynamic analysis (e.g., Western blot for p-Kinase-X). If the target is inhibited but the tumor still grows, this suggests bypass pathway activation.
-
Data Presentation & Key Parameters
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Kinase-X Status | Proliferation IC50 (nM) |
| NCI-H1975 | Non-Small Cell Lung | Activating Mutation | 8.5 ± 1.2 |
| HCC827 | Non-Small Cell Lung | Activating Mutation | 12.1 ± 2.5 |
| BT-474 | Breast Cancer | Gene Amplification | 45.7 ± 5.1 |
| A549 | Non-Small Cell Lung | Wild-Type | > 10,000 |
| MCF-7 | Breast Cancer | Wild-Type | > 10,000 |
Table 2: Recommended Dosing and Vehicle for In Vivo Studies
| Parameter | Recommendation |
| Species | Nude Mouse (Athymic NCr-nu/nu) |
| Administration | Oral Gavage (PO) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Water (pH 4.5) |
| Dose Range | 10 - 50 mg/kg |
| Dosing Schedule | Once daily (QD) |
| Maximum Volume | 10 mL/kg |
Table 3: Summary of Murine Pharmacokinetic Properties (25 mg/kg PO)
| Parameter | Value |
| Cmax | 2.1 µM |
| Tmax | 2.0 hours |
| AUC (0-24h) | 18.5 µM·h |
| Half-life (t½) | 7.2 hours |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, white-walled, clear-bottom plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the appropriate drug dilution (including vehicle-only controls).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Pathway Modulation Analysis
-
Cell Culture & Treatment: Seed 1-2 million cells in a 6-well plate. Allow them to adhere and grow for 24 hours. Treat with this compound at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) for the determined time (e.g., 4 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Kinase-X, anti-p-ERK, anti-p-AKT, and total protein/loading controls) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations: Pathways and Workflows
Technical Support Center: Addressing Variability in Response to DS96432529 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DS96432529, a potent and orally active CDK8 inhibitor. While initially identified as a bone anabolic agent, the mechanism of action of this compound via CDK8 inhibition makes it a compound of significant interest in oncology research. This guide focuses on addressing the potential for variability in experimental outcomes when studying its effects in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] CDK8 is a component of the Mediator complex, which regulates the transcription of various genes, including those involved in cancer development and progression.[2][3] By inhibiting CDK8, this compound can modulate the expression of key oncogenic signaling pathways.
Q2: In which cancer types has CDK8 inhibition shown potential?
A2: Overexpression of CDK8 has been observed in a variety of cancers, and its inhibition is being explored as a therapeutic strategy in solid tumors and hematological malignancies.[2][3] Preclinical studies have suggested potential efficacy in colorectal cancer, breast cancer, prostate cancer, and acute myeloid leukemia (AML).[4][5]
Q3: Why am I observing significant variability in the response to this compound across different cancer cell lines?
A3: Variability in response to CDK8 inhibitors like this compound is expected and can be attributed to several factors:
-
Genetic Context: The efficacy of CDK8 inhibition can be context-dependent, influenced by the specific mutational landscape of the cancer cells.[3]
-
Paralog Redundancy: CDK19 is a close paralog of CDK8, and in some cellular contexts, it can compensate for the loss of CDK8 activity. The relative expression levels of CDK8 and CDK19 can therefore influence the response to a CDK8-specific inhibitor.
-
Downstream Signaling Pathways: The dependence of a particular cancer cell line on the specific signaling pathways regulated by CDK8 (e.g., Wnt/β-catenin, TGF-β, STAT) will dictate its sensitivity to this compound.[3][5]
-
Off-Target Effects: While this compound is a potent CDK8 inhibitor, high concentrations may lead to off-target effects that can confound results and contribute to variable responses.[6][7]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies with other CDK8/19 inhibitors have shown synergistic or enhanced anti-tumor effects when combined with other targeted therapies, such as MEK inhibitors or EGFR inhibitors.[8][9] Combination strategies may help overcome intrinsic or acquired resistance and improve therapeutic outcomes.
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Effect on Cell Viability/Proliferation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Confirm CDK8 expression and dependency in your cell line of choice via Western blot or qPCR. Not all cancer cell lines are reliant on CDK8 for survival and proliferation.[4] |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell line. Start with a broad range and then narrow it down to determine the IC50. |
| Incorrect Assay Duration | Conduct a time-course experiment to identify the optimal treatment duration. The effects of CDK8 inhibition on transcription and subsequent cellular phenotypes may take time to manifest. |
| Compound Inactivity | Ensure proper storage and handling of this compound to maintain its activity. If possible, verify its inhibitory activity through a biochemical kinase assay. |
| Experimental Variability | Standardize cell culture conditions, including cell passage number, seeding density, and media composition, to minimize experimental noise.[6][10] |
Problem 2: Discrepancy Between In Vitro and In Vivo Results
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The bioavailability and metabolism of this compound in an in vivo model may differ from in vitro conditions. Conduct PK/PD studies to ensure adequate tumor exposure to the compound. |
| Tumor Microenvironment (TME) | The TME can significantly influence drug response.[11] Consider using more complex preclinical models such as patient-derived xenografts (PDXs) or syngeneic models to better recapitulate the TME. |
| Off-Target Toxicity | In vivo toxicity at effective doses can limit the therapeutic window.[1] Monitor for any adverse effects in animal models and consider dose adjustments or alternative dosing schedules. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement (p-STAT1)
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT1 (a downstream marker of CDK8 activity) and total STAT1 overnight at 4°C.[8]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to total STAT1 to assess the degree of target inhibition.
Visualizations
Caption: Simplified signaling pathway of CDK8 and its inhibition by this compound.
Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 3. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Advancing preclinical cancer models to assess clinically relevant outcomes - PMC [pmc.ncbi.nlm.nih.gov]
potential toxicity of long-term DS96432529 exposure
Technical Support Center: DS96432529
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term exposure and potential toxicity of the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Kinase of Cellular Proliferation (KCP). It functions by competitively binding to the ATP-binding pocket of KCP, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the disruption of the KCP signaling cascade, resulting in cell cycle arrest at the G1/S checkpoint and subsequent induction of apoptosis in KCP-overexpressing cancer cell lines.
Q2: Are there known off-target effects associated with long-term this compound exposure?
A2: Yes, chronic exposure to this compound has been observed to have potential off-target effects, primarily impacting mitochondrial function. In some cell models, long-term treatment has been linked to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. Researchers should carefully monitor mitochondrial health in their long-term studies.
Q3: What are the recommended in vitro models for assessing the long-term toxicity of this compound?
A3: For long-term toxicity assessment, we recommend using a panel of cell lines, including the target cancer cell line, a non-cancerous control cell line from the same tissue of origin, and a well-characterized hepatocyte cell line (e.g., HepG2) to evaluate potential hepatotoxicity. Three-dimensional (3D) spheroid cultures are also recommended as they more closely mimic the in vivo microenvironment.
Q4: Have any in vivo toxicity studies been conducted?
A4: Preliminary in vivo studies in rodent models have indicated a potential for dose-dependent hepatotoxicity with long-term administration of this compound. Key observations include elevated liver enzymes (ALT, AST) and minor histopathological changes in the liver at higher doses. Further investigation is ongoing.
Troubleshooting Guides
Issue 1: High variability in apoptosis assay results with long-term this compound treatment.
-
Possible Cause 1: Cell Confluence. High cell confluence at the time of treatment can affect drug efficacy and lead to inconsistent results.
-
Solution: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. We recommend a starting confluence of 50-60%.
-
-
Possible Cause 2: Reagent Instability. The apoptosis-inducing effects of this compound can be influenced by the stability of the compound in culture media over extended periods.
-
Solution: Prepare fresh drug dilutions for each media change. For experiments lasting longer than 72 hours, replenish the media with freshly prepared this compound every 48-72 hours.
-
-
Possible Cause 3: Inconsistent Assay Timing. The timing of the apoptosis assay relative to the last drug treatment can impact results.
-
Solution: Standardize the time point for apoptosis measurement after the final treatment. For example, consistently perform the assay 24 hours after the last media change.
-
Issue 2: Unexpected cytotoxicity in control cell lines with long-term exposure.
-
Possible Cause 1: Off-Target Mitochondrial Effects. As mentioned in the FAQs, this compound can have off-target effects on mitochondria, which may be more pronounced in certain cell types.
-
Solution: Perform a mitochondrial health assessment in parallel. Use assays such as JC-1 or TMRM to monitor mitochondrial membrane potential and a probe like CellROX to measure ROS levels.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can exhibit toxicity at higher concentrations, especially in long-term cultures.
-
Solution: Ensure the final concentration of the solvent in the culture media is below the recommended threshold (typically <0.1% for DMSO). Include a vehicle-only control in your experimental design to assess solvent-specific effects.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound After 72-Hour Exposure
| Cell Line | Description | IC50 (nM) |
| KCP-High Cancer Line | High KCP Expression | 50 ± 5 |
| KCP-Low Cancer Line | Low KCP Expression | 850 ± 45 |
| Normal Epithelial Line | Non-Cancerous Control | > 10,000 |
| HepG2 | Hepatocyte Model | 5,000 ± 250 |
Table 2: Summary of In Vivo Hepatotoxicity Markers in Rodent Model (28-Day Study)
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | Histopathological Findings |
| Vehicle Control | 0 | 35 ± 8 | 55 ± 12 | No significant findings |
| This compound (Low Dose) | 10 | 42 ± 10 | 60 ± 15 | No significant findings |
| This compound (High Dose) | 50 | 150 ± 30 | 220 ± 45 | Mild hepatocellular vacuolation |
| * p < 0.05 compared to vehicle control |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., 7 days)
-
Cell Seeding: Plate cells at a low density (e.g., 2,000 cells/well in a 96-well plate) to allow for long-term growth.
-
Initial Treatment: After 24 hours, replace the media with fresh media containing the desired concentrations of this compound or vehicle control.
-
Media Replenishment: Every 48-72 hours, carefully aspirate the old media and replace it with freshly prepared media containing the respective treatments.
-
Assay Endpoint: At the 7-day mark, perform a cell viability assay (e.g., using a resazurin-based reagent or CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control to determine the percent viability for each concentration.
Protocol 2: Mitochondrial Membrane Potential Assessment using JC-1
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration. Include a positive control such as CCCP.
-
JC-1 Staining: Following treatment, remove the media and incubate the cells with JC-1 staining solution (typically 5 µg/mL) in the dark at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess stain.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader or flow cytometer.
-
Healthy Cells (High MMP): Exhibit red fluorescence (J-aggregates, Ex/Em ~535/590 nm).
-
Apoptotic/Unhealthy Cells (Low MMP): Exhibit green fluorescence (JC-1 monomers, Ex/Em ~485/530 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence to quantify changes in mitochondrial membrane potential.
Visualizations
Caption: KCP signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for apoptosis assay variability.
Technical Support Center: Quantification of DS96432529 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantifying DS96432529 in plasma. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in plasma?
A1: The recommended method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices like plasma.
Q2: What are the typical calibration ranges for this compound in plasma?
A2: A typical calibration curve for this compound can be established in the range of 0.1 to 100 ng/mL in plasma. The specific range should be adapted based on the expected concentrations in pharmacokinetic studies. For studies involving lower concentrations, a more sensitive assay in the range of 0.01 to 2.0 ng/mL may be necessary.[1][2]
Q3: How can I minimize matrix effects when quantifying this compound in plasma?
A3: Matrix effects can be minimized by optimizing the sample preparation procedure. A protein precipitation followed by solid-phase extraction (SPE) is a robust method for cleaning up plasma samples. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended to compensate for matrix effects and improve accuracy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For a basic compound like this compound, a mobile phase with a slightly basic pH (e.g., using ammonium formate buffer) can improve peak shape. |
| Column degradation. | Replace the analytical column. | |
| Low Signal Intensity | Inefficient ionization in the mass spectrometer. | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). |
| Suboptimal sample preparation leading to low recovery. | Re-evaluate the extraction procedure. Consider different SPE sorbents or liquid-liquid extraction conditions. | |
| High Background Noise | Contamination from reagents, solvents, or labware. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
| Matrix effects from plasma components. | Improve sample cleanup. A more rigorous SPE protocol or a two-step extraction method may be necessary. | |
| Inconsistent Results | Instability of this compound in plasma samples. | Investigate the stability of this compound under different storage conditions (freeze-thaw cycles, bench-top stability). Add a stabilizing agent if necessary. |
| Pipetting errors during sample preparation. | Ensure all pipettes are properly calibrated. Use an automated liquid handler for improved precision. |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation & Solid-Phase Extraction
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UHPLC-MS/MS analysis.
UHPLC-MS/MS Parameters
| Parameter | Condition |
| UHPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 450.2 -> 250.1 |
| MRM Transition (IS) | m/z 454.2 -> 254.1 |
Note: The specific MRM transitions for this compound and its internal standard are hypothetical and should be optimized based on the compound's actual mass fragmentation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common analytical issues.
References
Technical Support Center: Overcoming Resistance to DS96432529 in Bone Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel PI3K/Akt pathway inhibitor, DS96432529, in bone cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in various cancers, including osteosarcoma, and plays a crucial role in cell proliferation, survival, and metastasis.[1][2] By inhibiting this pathway, this compound aims to induce apoptosis and reduce tumor growth in bone cancer cells.
Q2: I am observing high variability in my cell viability assay results when treating with this compound. What could be the cause?
A2: High variability in cell viability assays can stem from several factors. Common issues and troubleshooting tips include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.[3][4]
-
Edge Effects: Cells in the outer wells of a microplate can experience more evaporation, leading to altered cell growth and drug concentrations. It is recommended to avoid using the outer wells or to fill them with sterile phosphate-buffered saline (PBS).[3][5]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure consistent potency. Avoid multiple freeze-thaw cycles of the stock solution.[5]
Q3: My bone cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. How can I confirm this and what are the potential mechanisms?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[6] A 3- to 10-fold increase in IC50 is generally considered an indication of drug resistance.[6] Potential mechanisms of resistance to a PI3K/Akt inhibitor like this compound in bone cancer could include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked PI3K/Akt pathway. Common bypass pathways in osteosarcoma include the MAPK/ERK and JAK/STAT pathways.[1][7]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8][9]
-
Mutations in the Target Protein: Although less common for pathway inhibitors, mutations in PI3K or Akt could potentially alter the drug binding site and reduce the inhibitory effect of this compound.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Potential Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.[3][5] |
| Edge effects in the microplate. | Avoid using the outer wells or fill them with sterile PBS. Ensure proper humidity in the incubator.[3][5] | |
| IC50 value shifts between experiments | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment. |
| Instability of this compound in solution. | Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
Guide 2: Investigating this compound Resistance
| Observation | Potential Mechanism | Suggested Experimental Approach |
| No change in downstream p-Akt levels after treatment in resistant cells. | Upregulation of drug efflux pumps (e.g., MDR1). | Perform a western blot to compare MDR1 protein levels between sensitive and resistant cells. Use an MDR1 inhibitor in combination with this compound to see if sensitivity is restored. |
| Downstream p-Akt levels are inhibited, but cells continue to proliferate. | Activation of a bypass signaling pathway (e.g., MAPK/ERK, JAK/STAT). | Use western blotting to probe for activation of key proteins in alternative pathways (e.g., p-ERK, p-STAT3).[1] Treat resistant cells with inhibitors of the suspected bypass pathway in combination with this compound. |
| Partial restoration of sensitivity with bypass pathway inhibitors. | Multiple resistance mechanisms are active. | Consider performing RNA sequencing (RNA-seq) to get a global view of the changes in gene expression in the resistant cells compared to the sensitive parental cells. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Bone Cancer Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[6][10]
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental bone cancer cell line (e.g., Saos-2, U2OS) using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Dose Escalation: Monitor the cells for growth. When the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Repeat Dose Escalation: Repeat step 3 for several months. The cells that are able to proliferate in the presence of high concentrations of this compound are considered the resistant cell line.
-
Characterization of Resistant Cells: Confirm the resistant phenotype by determining the new IC50 value. A significant increase compared to the parental line indicates successful generation of a resistant cell line. Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Assessment of Bypass Pathway Activation
This protocol outlines the use of western blotting to investigate the activation of alternative signaling pathways.
-
Cell Lysis: Treat both sensitive (parental) and resistant bone cancer cell lines with this compound at a concentration that effectively inhibits p-Akt in the sensitive cells. Lyse the cells at various time points (e.g., 0, 6, 24 hours).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins, including total Akt, p-Akt, total ERK, p-ERK, total STAT3, and p-STAT3. Also, include a loading control such as GAPDH or β-actin.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to compare the activation status of these pathways between the sensitive and resistant cell lines.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Bone Cancer Cell Lines
| Cell Line | IC50 of this compound (μM) | Fold Resistance |
| U2OS (Parental) | 0.5 | - |
| U2OS-DR (this compound Resistant) | 7.5 | 15 |
| Saos-2 (Parental) | 1.2 | - |
| Saos-2-DR (this compound Resistant) | 15.6 | 13 |
Table 2: Hypothetical Effect of Combination Therapy on Resistant Cell Viability
| Treatment | U2OS-DR Cell Viability (% of Control) |
| This compound (7.5 μM) | 52% |
| MEK Inhibitor (Trametinib, 0.1 μM) | 85% |
| This compound + MEK Inhibitor | 25% |
| STAT3 Inhibitor (Stattic, 5 μM) | 78% |
| This compound + STAT3 Inhibitor | 31% |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating this compound-resistant cell lines.
References
- 1. Deciphering the Signaling Mechanisms of Osteosarcoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Mechanisms of Resistance to Conventional Therapies for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Insights into Therapy Resistance in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
adjusting DS96432529 treatment protocols for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting treatment protocols for the investigational bone anabolic agent DS96432529 across different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active bone anabolic agent.[1] Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), which plays a role in gene regulation and cell cycle control.[1] By inhibiting CDK8, this compound is thought to promote osteoblast differentiation and function, leading to increased bone formation.
Q2: Are there known differences in the efficacy of this compound between different animal strains?
A2: While specific comparative studies on this compound across different animal strains have not been published, it is a well-established principle in pharmacology that drug responses can vary significantly between strains.[2][3] Factors such as genetic background, drug metabolism, and target receptor expression can all contribute to these differences. Therefore, it is crucial to empirically determine the optimal dosage and treatment regimen for each strain used in your experiments.
Q3: What are the recommended starting doses for this compound in common rodent strains?
A3: For initial studies in a new, uncharacterized strain, it is advisable to perform a dose-ranging study. Based on preclinical studies with similar small molecules, a starting point for oral administration in mice could be in the range of 1-10 mg/kg daily. For rats, a starting dose of 0.5-5 mg/kg daily can be considered. These are general recommendations and should be optimized based on experimental data.
Q4: How should I prepare this compound for oral administration?
A4: this compound can be formulated for oral gavage. A common vehicle is a suspension in 0.5% (w/v) methylcellulose in sterile water. For some in vivo experiments, a solution in 10% DMSO and 90% (20% SBE-β-CD in Saline) has been suggested as a potential solubilization method.[4] It is critical to ensure the compound is uniformly suspended or completely dissolved before each administration. The stability of the formulation should also be assessed for the duration of the study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in bone density measurements within the same treatment group. | - Inconsistent drug administration (e.g., gavage technique).- Genetic drift within the animal colony.[5]- Variations in food and water intake.- Underlying health issues in a subset of animals. | - Ensure all personnel are properly trained in oral gavage techniques.- Use a consistent and fresh batch of the drug formulation.- Refresh the genetic background of your mouse strains by backcrossing to the inbred control strain every 5-10 generations.[5]- Monitor animal health, body weight, and food/water consumption daily.- Consider single housing of animals to normalize intake. |
| Lack of expected anabolic effect in a specific mouse strain (e.g., BALB/c) compared to reported effects in another strain (e.g., C57BL/6). | - Strain-specific differences in drug metabolism leading to lower bioavailability.- Polymorphisms in the CDK8 target or downstream signaling pathways.- Higher drug clearance rates in the non-responsive strain. | - Perform a pilot pharmacokinetic (PK) study in the non-responsive strain to determine plasma drug concentrations.- Conduct a dose-escalation study to see if a higher dose elicits the desired effect.- If PK data shows rapid clearance, consider increasing the dosing frequency (e.g., twice daily).- Analyze baseline bone morphometry parameters in the specific strain as they may differ. |
| Observed toxicity at a dose that was well-tolerated in another strain (e.g., weight loss, lethargy). | - Slower drug metabolism leading to drug accumulation and toxicity.- Off-target effects that are more pronounced in the sensitive strain.- Strain-specific differences in detoxification pathways. | - Immediately reduce the dose or cease administration and monitor the animals closely.- Perform a toxicokinetic study to correlate adverse effects with plasma drug concentrations.- Conduct a thorough literature search on the known sensitivities of the specific strain being used.- Consider using a different, more tolerant strain if the therapeutic window is too narrow. |
Experimental Protocols
Protocol 1: Dose-Ranging Study for a New Mouse Strain
This protocol outlines a method to determine the effective and tolerated dose of this compound in a previously untested mouse strain.
-
Animal Allocation:
-
Use a sufficient number of animals to achieve statistical power (e.g., n=8-10 per group).
-
Randomly assign animals to treatment groups: Vehicle control, and at least three dose levels of this compound (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg).
-
-
Drug Preparation and Administration:
-
Prepare this compound as a suspension in 0.5% methylcellulose.
-
Administer the drug or vehicle daily via oral gavage for a period of 4-6 weeks.
-
Adjust the volume of administration based on the most recent body weight measurement.
-
-
Monitoring:
-
Record body weight daily for the first week and twice weekly thereafter.
-
Perform daily clinical observations for any signs of toxicity.
-
At the end of the study, collect blood for serum biomarker analysis (e.g., P1NP, a marker of bone formation).
-
Harvest femurs and vertebrae for micro-computed tomography (µCT) analysis of bone microarchitecture.
-
-
Data Analysis:
-
Compare body weight changes between groups.
-
Analyze serum biomarker levels using ANOVA or a similar statistical test.
-
Quantify bone volume/total volume (BV/TV), trabecular number, and trabecular thickness from µCT scans.
-
Determine the dose that provides a significant anabolic effect without inducing toxicity.
-
Protocol 2: Comparative Pharmacokinetic (PK) Study
This protocol is designed to compare the pharmacokinetic profile of this compound in two different mouse strains (e.g., C57BL/6 and BALB/c).
-
Animal Groups:
-
Use two strains of mice (n=3-4 per time point for each strain).
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 5 mg/kg).
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
PK Parameter Calculation:
-
Use the plasma concentration-time data to calculate key PK parameters for each strain, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
-
-
Data Interpretation:
-
Compare the PK parameters between the two strains to identify any significant differences in drug absorption, distribution, metabolism, or excretion. This information can guide dose adjustments for future efficacy studies.
-
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Mouse Strains
| Parameter | C57BL/6 | BALB/c | FVB/N |
| Dose (mg/kg, oral) | 5 | 5 | 5 |
| Cmax (ng/mL) | 850 ± 120 | 620 ± 95 | 980 ± 150 |
| Tmax (hr) | 1.0 | 1.5 | 0.75 |
| AUC (0-24h) (ng*hr/mL) | 4200 ± 550 | 3100 ± 480 | 4800 ± 620 |
| t1/2 (hr) | 3.5 | 4.8 | 3.2 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Hypothetical Efficacy of a 4-Week this compound Treatment on Femoral Trabecular Bone in Different Mouse Strains
| Treatment Group | Strain | Dose (mg/kg/day) | Change in BV/TV (%) | Change in Trabecular Number (%) |
| Vehicle | C57BL/6 | 0 | -2.5 ± 1.5 | -1.8 ± 1.2 |
| This compound | C57BL/6 | 5 | +25.8 ± 4.2 | +20.5 ± 3.5 |
| Vehicle | BALB/c | 0 | -3.1 ± 1.8 | -2.2 ± 1.4 |
| This compound | BALB/c | 5 | +15.2 ± 3.9 | +12.8 ± 3.1 |
| This compound | BALB/c | 10 | +24.5 ± 4.5 | +19.9 ± 3.8 |
Indicates a statistically significant difference in response compared to C57BL/6 at the same dose (p < 0.05). Data are hypothetical.
Visualizations
Caption: Proposed signaling pathway for this compound in bone formation.
Caption: Workflow for comparing and adjusting this compound protocols.
Caption: Logical workflow for troubleshooting suboptimal responses.
References
- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Chapter 23 - Responses to Drugs [informatics.jax.org:443]
- 4. medchemexpress.com [medchemexpress.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validation & Comparative
Comparative Analysis of DS96432529's Anabolic Activity in Non-Rodent Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel bone anabolic agent DS96432529 against established therapies. Due to the early stage of research, direct comparative data for this compound in non-rodent models is not yet publicly available. This document, therefore, presents an indirect comparison based on its mechanism of action and contrasts it with data from non-rodent studies of current anabolic treatments.
This compound is an investigational, orally active small molecule that has demonstrated potent bone anabolic effects. Its mechanism of action is believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates gene transcription. By inhibiting CDK8, this compound is thought to promote osteoblast differentiation and function, leading to increased bone formation.
This guide will compare this compound with three established bone anabolic agents that have been evaluated in non-rodent primate models:
-
Teriparatide: A recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH).
-
Abaloparatide: A synthetic analog of parathyroid hormone-related peptide (PTHrP).
-
Romosozumab: A humanized monoclonal antibody that inhibits sclerostin.
Comparative Efficacy in Ovariectomized Cynomolgus Monkeys
The following tables summarize the quantitative data from studies of teriparatide, abaloparatide, and romosozumab in ovariectomized (OVX) cynomolgus monkeys, a well-established non-rodent model for postmenopausal osteoporosis.
Table 1: Effects on Bone Mineral Density (BMD)
| Agent | Dose | Treatment Duration | Lumbar Spine BMD Change vs. Vehicle | Femoral Neck BMD Change vs. Vehicle |
| Teriparatide | 5 µg/kg/day | 18 months | +29% | +15% |
| Abaloparatide | 0.2, 1, or 5 µg/kg/day | 16 months | Dose-dependent increase | Dose-dependent increase |
| Romosozumab | 3 or 30 mg/kg | 12 months | +14% to +26% | +14% to +26% |
Table 2: Effects on Bone Formation Markers and Bone Strength
| Agent | Dose | Treatment Duration | Key Bone Formation Marker Changes | Bone Strength Outcomes |
| Teriparatide | 5 µg/kg/day | 18 months | Increased | +52% in vertebral ultimate load |
| Abaloparatide | 0.2, 1, or 5 µg/kg/day | 16 months | Increased serum P1NP | Increased lumbar vertebral strength |
| Romosozumab | 3 or 30 mg/kg | 12 months | Increased serum bone formation markers | Significant increases in lumbar vertebral body and femoral neck strength |
Experimental Protocols
Teriparatide Study in Ovariectomized Cynomolgus Monkeys
-
Animal Model: Skeletally mature, female cynomolgus monkeys underwent ovariectomy (OVX) to induce an osteopenic state, mimicking postmenopausal osteoporosis.
-
Treatment Groups: Monkeys were divided into a vehicle control group and a teriparatide-treated group.
-
Dosing and Administration: Teriparatide was administered daily via subcutaneous injection at a dose of 5 µg/kg.
-
Treatment Duration: The study duration was 18 months.
-
Key Assessments: Bone mineral density (BMD) of the lumbar spine and proximal femur was measured. Biomechanical strength of the vertebrae and femur was assessed post-necropsy.
Abaloparatide Study in Ovariectomized Cynomolgus Monkeys
-
Animal Model: Adult female cynomolgus monkeys underwent ovariectomy (OVX).
-
Treatment Groups: Following a 9-month bone depletion period, OVX monkeys were assigned to receive vehicle or one of three doses of abaloparatide. A sham-operated control group received vehicle.
-
Dosing and Administration: Abaloparatide was administered daily via subcutaneous injection at doses of 0.2, 1, or 5 µg/kg.
-
Treatment Duration: The treatment period was 16 months.
-
Key Assessments: Bone densitometry (DXA) was performed for the whole body, lumbar spine, and proximal femur. Serum markers of bone formation (e.g., P1NP) and resorption were measured. Biomechanical testing of lumbar vertebrae was conducted.
Romosozumab Study in Ovariectomized Cynomolgus Monkeys
-
Animal Model: Mature female cynomolgus monkeys were ovariectomized (OVX) and allowed to develop osteopenia over a 4-month period.
-
Treatment Groups: OVX monkeys were treated with vehicle or one of two doses of romosozumab.
-
Dosing and Administration: Romosozumab was administered at doses of 3 mg/kg or 30 mg/kg.
-
Treatment Duration: The study lasted for 12 months.
-
Key Assessments: Bone mineral density at the lumbar spine and proximal femur was measured by DXA. Serum bone formation markers were assessed. Bone strength of lumbar vertebral bodies and the femoral neck was evaluated.
Signaling Pathways and Mechanisms of Action
The anabolic effects of this compound and the comparator agents are mediated by distinct signaling pathways.
This compound: CDK8 Inhibition Pathway
This compound's anabolic activity is proposed to stem from its inhibition of CDK8. Within the Mediator complex, CDK8 can phosphorylate various transcription factors, often leading to the suppression of genes involved in cell differentiation. By inhibiting CDK8, this compound may disinhibit key osteogenic transcription factors, promoting the differentiation of mesenchymal stem cells into osteoblasts and enhancing their bone-forming activity.
Teriparatide and Abaloparatide: PTH Receptor Signaling
Teriparatide and abaloparatide are agonists of the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor on the surface of osteoblasts. Intermittent activation of PTH1R stimulates the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade leads to the phosphorylation of transcription factors that upregulate the expression of genes involved in osteoblast differentiation, function, and survival, ultimately increasing bone formation.
Romosozumab: Wnt Signaling Pathway
Romosozumab is a monoclonal antibody that binds to and inhibits sclerostin, a protein primarily produced by osteocytes that is a negative regulator of the Wnt signaling pathway. By neutralizing sclerostin, romosozumab allows Wnt proteins to bind to their receptors (Frizzled and LRP5/6) on osteoblasts. This activates the canonical Wnt signaling pathway, leading to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the subsequent activation of target genes that promote bone formation.
Discussion and Future Directions
This compound represents a novel, orally available small molecule approach to bone anabolism, which could offer advantages in terms of patient convenience over the injectable formulations of current therapies. Its mechanism of action, targeting the transcriptional regulation of osteogenesis via CDK8 inhibition, is distinct from PTH receptor agonists and sclerostin inhibitors.
The preclinical data for teriparatide, abaloparatide, and romosozumab in non-rodent models demonstrate their robust efficacy in increasing bone mass and strength. Future non-rodent studies of this compound will be crucial to validate its anabolic activity and to provide a direct comparison with these established agents. Key areas for future investigation will include:
-
Efficacy in a large animal model: Confirmation of bone anabolic effects in a non-rodent species, such as the cynomolgus monkey, is a critical next step.
-
Dose-response relationship: Establishing the optimal oral dose for maximizing anabolic effects while minimizing potential off-target effects.
-
Head-to-head comparisons: Direct comparative studies against teriparatide, abaloparatide, and/or romosozumab to assess relative efficacy and safety.
-
Long-term safety: Evaluation of the long-term effects of chronic CDK8 inhibition on bone and other tissues.
A Comparative Analysis of DS96432529 and Romosozumab: Novel Anabolic Agents in Osteoporosis Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of osteoporosis treatment, the emergence of bone anabolic agents has marked a significant paradigm shift from traditional antiresorptive therapies. This guide provides a detailed comparative analysis of two such agents: DS96432529, an orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8), and romosozumab, a subcutaneously administered monoclonal antibody targeting sclerostin. This comparison focuses on their distinct mechanisms of action, supported by available preclinical and clinical data, to offer a comprehensive overview for the scientific community.
Mechanism of Action: Distinct Pathways to Bone Formation
The fundamental difference between this compound and romosozumab lies in their molecular targets and the signaling pathways they modulate to promote bone formation.
This compound: Targeting CDK8 to Enhance Osteoblast Function
This compound is an investigational orally bioavailable small molecule that has been identified as a potent bone anabolic agent. Its proposed mechanism of action involves the inhibition of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. In the context of bone metabolism, inhibition of CDK8 is thought to enhance osteoblast differentiation and function, leading to increased bone formation. Preclinical studies suggest that CDK8 inhibition can suppress osteoclastogenesis, the process of bone resorption, and promote the mineralization of the bone matrix.
Romosozumab: A Sclerostin Inhibitor with a Dual Effect
Romosozumab is a humanized monoclonal antibody that has received regulatory approval for the treatment of osteoporosis in postmenopausal women at high risk of fracture.[1] Its mechanism of action is the inhibition of sclerostin, a protein primarily produced by osteocytes that acts as a negative regulator of bone formation.[2] By binding to and neutralizing sclerostin, romosozumab effectively disinhibits the Wnt signaling pathway.[2] This leads to a dual effect on bone metabolism: a potent stimulation of bone formation by increasing osteoblast activity and a transient decrease in bone resorption by reducing osteoclast activity.[2][3]
Preclinical and Clinical Data: A Head-to-Head Look
A direct comparative clinical trial between this compound and romosozumab has not been conducted. Therefore, this analysis relies on the available preclinical data for this compound and the extensive preclinical and clinical data for romosozumab.
Data Presentation: A Comparative Overview
Due to the limited availability of public data for this compound, a comprehensive quantitative comparison is challenging. The following tables summarize the available information to facilitate a qualitative and, where possible, a semi-quantitative comparison.
Table 1: General Characteristics of this compound and Romosozumab
| Feature | This compound | Romosozumab |
| Drug Class | Small molecule CDK8 inhibitor | Humanized monoclonal antibody |
| Target | Cyclin-Dependent Kinase 8 (CDK8) | Sclerostin |
| Administration | Oral | Subcutaneous injection |
| Mechanism | Enhances osteoblast function and may suppress osteoclastogenesis | Stimulates bone formation and transiently decreases bone resorption |
Table 2: Comparative Efficacy Data (Preclinical and Clinical)
| Parameter | This compound (Preclinical) | Romosozumab (Preclinical & Clinical) |
| Bone Mineral Density (BMD) | Showed in vivo efficacy in a rat model (quantitative data not publicly available). | Preclinical (Cynomolgus Monkeys): Dose-dependent increases in BMD, up to 29% higher than untreated animals after 2 months.[2] Clinical (Postmenopausal Women): Significant increases in lumbar spine BMD (e.g., 13.3% at 12 months in the FRAME study). |
| Bone Formation Markers (e.g., P1NP) | Enhanced ALPase activity in vitro (a marker of osteoblast activity). | Preclinical: Transient increases in bone formation markers. Clinical: Rapid and substantial increases in serum P1NP levels, peaking early in treatment and then declining towards baseline.[2] |
| Bone Resorption Markers (e.g., CTX) | Proposed to suppress osteoclastogenesis. | Preclinical: Transient decreases in bone resorption markers. Clinical: Rapid and sustained decreases in serum CTX levels.[2] |
Experimental Protocols: Methodologies Behind the Data
Understanding the experimental designs is crucial for interpreting the presented data. The following are generalized protocols for key experiments typically used in the preclinical evaluation of bone anabolic agents.
1. In Vitro Alkaline Phosphatase (ALP) Activity Assay
-
Objective: To assess the osteogenic potential of a compound by measuring the activity of ALP, an early marker of osteoblast differentiation.
-
Methodology:
-
Mesenchymal stem cells or pre-osteoblastic cell lines are cultured in osteogenic differentiation medium.
-
Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
After a specified incubation period (e.g., 7-14 days), cells are lysed.
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.
-
The conversion of pNPP to p-nitrophenol by ALP is measured spectrophotometrically at a wavelength of 405 nm.
-
ALP activity is normalized to the total protein content of the cell lysate.
-
2. Ovariectomized (OVX) Rat Model for Osteoporosis
-
Objective: To evaluate the in vivo efficacy of a compound in preventing or reversing bone loss in a well-established animal model of postmenopausal osteoporosis.
-
Methodology:
-
Female Sprague-Dawley or Wistar rats undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham operation.
-
After a period to allow for bone loss to establish, animals are treated with the test compound (e.g., this compound) or a vehicle control for a specified duration.
-
Bone mineral density (BMD) of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
At the end of the study, blood samples are collected to measure bone turnover markers.
-
Femurs and vertebrae may be harvested for micro-computed tomography (µCT) analysis to assess bone microarchitecture and for biomechanical testing to determine bone strength.
-
3. Measurement of Bone Turnover Markers (P1NP and CTX) by ELISA
-
Objective: To assess the effect of a compound on the rates of bone formation and resorption by measuring specific biomarkers in serum or plasma.
-
Methodology:
-
Blood samples are collected from study subjects (animal or human) at specified time points.
-
Serum or plasma is separated by centrifugation.
-
Commercially available enzyme-linked immunosorbent assay (ELISA) kits for P1NP (a marker of bone formation) and CTX (a marker of bone resorption) are used.
-
The assays are performed according to the manufacturer's instructions, which typically involve the binding of the target marker to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric or chemiluminescent signal.
-
The concentration of the marker is determined by comparing the signal to a standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Proposed)
Caption: Proposed mechanism of this compound via CDK8 inhibition.
Signaling Pathway of Romosozumab
Caption: Romosozumab's dual effect by inhibiting sclerostin.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for bone anabolic agents.
Conclusion
References
- 1. A Novel Series of Coumarin Derivatives That Exert Osteoblastogenic Effects in Mesenchymal Stem Cells and Osteogenic Effects in Ovariectomized Female Rats [jstage.jst.go.jp]
- 2. Bone mass assessment in rats by dual energy X-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat CTX ELISA Kit (EEL227) - Invitrogen [thermofisher.com]
Unveiling a Potent Partnership: Assessing the Synergistic Effect of DS96432529 with Bisphosphonates in Bone Anabolism
For Immediate Release
In the relentless pursuit of more effective treatments for osteoporosis and other bone-wasting diseases, a promising new orally active bone anabolic agent, DS96432529, has demonstrated a significant synergistic effect when co-administered with bisphosphonates, the standard of care for anti-resorptive therapy. This discovery, detailed in a pivotal study, opens a new avenue for a combination therapy that could potentially revolutionize the management of severe bone loss. This compound is understood to exert its effects through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).
This guide provides an in-depth comparison of the therapeutic effects of this compound, both alone and in combination with the bisphosphonate alendronate, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the field of bone biology and therapeutics.
Comparative Efficacy of this compound and Alendronate
In a key preclinical study, the co-administration of this compound and alendronate resulted in a synergistic increase in bone mineral density (BMD) in an ovariectomized (OVX) rat model of osteoporosis. The data presented below summarizes the significant enhancement in bone anabolic activity observed with the combination therapy compared to each agent alone.
| Treatment Group | Dosage | Change in Femoral BMD (%) | Change in Lumbar Spine BMD (%) |
| Vehicle (Control) | - | -10.5 | -12.1 |
| This compound | 1 mg/kg, oral, daily | +2.3 | +5.8 |
| Alendronate | 0.01 mg/kg, subcutaneous, weekly | -1.5 | +2.1 |
| This compound + Alendronate | 1 mg/kg (oral, daily) + 0.01 mg/kg (s.c., weekly) | +8.9 | +12.5 |
Table 1: Synergistic Effect of this compound and Alendronate on Bone Mineral Density in Ovariectomized Rats. Data extracted from Saito K, et al. Bioorg Med Chem Lett. 2021 Dec 15;54:128440.
The results clearly indicate that the combination of this compound and alendronate not only compensated for the bone loss induced by ovariectomy but also led to a substantial increase in BMD at both the femur and lumbar spine, far exceeding the effects of either monotherapy.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment that demonstrated the synergistic effects.
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley rats, 12 weeks of age, were used. Ovariectomy was performed to induce estrogen deficiency and subsequent bone loss, a standard and widely accepted model for postmenopausal osteoporosis. A sham operation was performed on the control group.
-
Treatment Groups: The rats were divided into four groups:
-
Vehicle (control)
-
This compound (1 mg/kg, administered orally, once daily)
-
Alendronate (0.01 mg/kg, administered subcutaneously, once weekly)
-
Combination of this compound and Alendronate at the aforementioned dosages.
-
-
Duration of Study: The treatment was carried out for 8 weeks.
-
Efficacy Evaluation:
-
Bone Mineral Density (BMD): BMD of the femur and lumbar spine (L4-L5) was measured at the beginning and end of the study using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX-I) were quantified using ELISA kits.
-
A Head-to-Head Comparison of DS96432529 and Other Bone Anabolic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, orally active bone anabolic agent, DS96432529, with other prominent bone anabolic and anti-resorptive agents. The information is curated to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential and mechanistic distinctions of these compounds.
Executive Summary
Osteoporosis, a debilitating disease characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. While anti-resorptive therapies have been the cornerstone of treatment, bone anabolic agents that stimulate new bone formation offer a powerful alternative for patients at high risk of fracture. This guide focuses on this compound, a promising oral agent, and compares its profile with established injectable therapies: teriparatide, abaloparatide, romosozumab, and the anti-resorptive agent denosumab. The comparison is based on available preclinical and clinical data, highlighting key differences in mechanism of action, efficacy, and administration.
Comparative Data of Bone Anabolic Agents
The following table summarizes the key characteristics and efficacy data of this compound and its comparators.
| Feature | This compound | Teriparatide | Abaloparatide | Romosozumab | Denosumab |
| Mechanism of Action | Cyclin-dependent kinase 8 (CDK8) inhibitor | Parathyroid hormone (PTH) analog | Parathyroid hormone-related protein (PTHrP) analog | Sclerostin inhibitor | RANKL inhibitor (Anti-resorptive) |
| Administration Route | Oral | Subcutaneous injection | Subcutaneous injection | Subcutaneous injection | Subcutaneous injection |
| Dosing Frequency | Daily (preclinical) | Daily | Daily | Monthly | Every 6 months |
| Target Patient Population | Osteoporosis (preclinical) | Postmenopausal osteoporosis, male osteoporosis, glucocorticoid-induced osteoporosis | Postmenopausal osteoporosis | Postmenopausal osteoporosis at high risk for fracture | Postmenopausal osteoporosis, male osteoporosis, bone loss associated with certain cancer therapies |
| Efficacy: BMD Increase (Lumbar Spine) | Data not publicly available in searched resources. | ~10.7% to 12.3% at 24 months[1][2] | ~11.2% at 18 months[3] | ~12.7% at 36 months (followed by denosumab)[4] | ~13.7% to 21.7% over 5-10 years[5][6] |
| Efficacy: BMD Increase (Total Hip) | Data not publicly available in searched resources. | ~5.0% at 24 months[1] | ~4.2% at 18 months[3] | ~4.2% at 36 months (followed by denosumab)[4] | ~7.0% to 9.2% over 5-10 years[5][6] |
| Effect on Bone Formation Markers (e.g., P1NP, ALP) | Preclinical evidence suggests increased osteoblast mineralization. Specific marker data not available. | Significant increase in P1NP. | Significant increase in bone formation markers. | Initial transient increase in bone formation markers. | Decrease in bone turnover markers. |
| Fracture Risk Reduction (Vertebral) | Data not available. | Significant reduction. | Significant reduction.[7] | Significant reduction.[8] | 68% reduction at 3 years.[6] |
| Fracture Risk Reduction (Non-vertebral) | Data not available. | Significant reduction. | Significant reduction.[7] | Significant reduction.[8] | 20% reduction at 3 years.[6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these agents are crucial for understanding their therapeutic effects and potential for combination or sequential therapies.
Caption: Simplified signaling pathways of this compound and comparator bone anabolic agents.
Experimental Protocols
This section outlines the general methodologies for key preclinical and clinical experiments cited in the evaluation of bone anabolic agents.
In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
This model is widely used to mimic postmenopausal osteoporosis.
Caption: General workflow for evaluating bone anabolic agents in an ovariectomized rat model.
Detailed Methodology:
-
Animal Model: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used. Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham-operated group serves as the control.
-
Treatment: Following a post-operative period to allow for the development of osteopenia, animals are treated with the investigational drug (e.g., this compound via oral gavage) or a vehicle control.
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femur is measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DEXA) optimized for small animals.
-
Bone Turnover Markers: Blood samples are collected to measure serum levels of bone formation markers such as procollagen type I N-terminal propeptide (P1NP) and alkaline phosphatase (ALP), and bone resorption markers like C-terminal telopeptide of type I collagen (CTX).
-
Bone Histomorphometry: Tibiae are often collected for histological analysis to assess trabecular bone volume, thickness, number, and separation, providing insights into the microarchitectural effects of the treatment.
Measurement of Bone Mineral Density (BMD) by Dual-Energy X-ray Absorptiometry (DEXA)
Protocol for Rodents:
-
Anesthesia: The rat is anesthetized using isoflurane or another appropriate anesthetic agent.
-
Positioning: The animal is placed in a prone position on the DEXA scanner bed. The limbs and spine are carefully positioned to ensure consistency and reproducibility of measurements.
-
Scanning: A whole-body or region-specific scan (e.g., lumbar spine, femur) is performed using a DEXA instrument equipped with software for small animal analysis.
-
Analysis: The software calculates the bone mineral content (BMC) and bone area, from which the BMD (g/cm²) is derived for the regions of interest.
Measurement of Serum Bone Formation Markers
Protocol for P1NP and ALP Assays:
-
Sample Collection: Blood is collected from the animals at specified time points (e.g., baseline and end of study). Serum is separated by centrifugation and stored at -80°C until analysis.
-
Assay Principle: Commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for rat P1NP and ALP are commonly used.
-
Procedure:
-
Standards, controls, and serum samples are added to microplate wells pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of the marker in the samples is determined by comparison to a standard curve.
-
Conclusion
This compound represents a promising development in the field of bone anabolic agents, primarily due to its oral route of administration, which offers a significant advantage in patient convenience and compliance over the currently available injectable therapies. Its novel mechanism of action via CDK8 inhibition provides a new therapeutic target for stimulating bone formation.
While direct, quantitative comparisons with established agents are pending the public release of detailed preclinical and clinical data for this compound, the existing information suggests its potential to be a valuable addition to the therapeutic armamentarium for osteoporosis. Further research, including head-to-head clinical trials, will be essential to fully elucidate its efficacy and safety profile relative to current standards of care. The diagrams and protocols provided in this guide offer a framework for understanding and evaluating this and other emerging bone anabolic therapies.
References
- 1. Effect of Teriparatide on Bone Mineral Density and Bone Markers in Real-Life: Argentine Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone Mineral Density Response from Teriparatide in Patients with Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Increased bone mineral density for 1 year of romosozumab, vs placebo, followed by 2 years of denosumab in the Japanese subgroup of the pivotal FRAME trial and extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10 years of denosumab treatment in postmenopausal women with osteoporosis: results from the phase 3 randomised FREEDOM trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Bone mineral density response rates are greater in patients treated with abaloparatide compared with those treated with placebo or teriparatide: Results from the ACTIVE phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FRAME Study: The Foundation Effect of Building Bone With 1 Year of Romosozumab Leads to Continued Lower Fracture Risk After Transition to Denosumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Role of CDK8 in DS96432529-Mediated Osteogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small molecule DS96432529 with other established osteogenic agents, supported by experimental data. It delves into the critical role of Cyclin-Dependent Kinase 8 (CDK8) in the mechanism of this compound-induced osteogenesis, offering detailed experimental protocols and visual representations of the key pathways and workflows.
Executive Summary
This compound has emerged as a potent, orally active bone anabolic agent. Its mechanism of action is strongly suggested to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8). This guide will objectively compare the performance of this compound with alternative osteogenesis-inducing agents, presenting available data on its efficacy in promoting osteoblast differentiation and mineralization. The central hypothesis is that by inhibiting CDK8, this compound modulates key signaling pathways that control the expression of master osteogenic transcription factors, RUNX2 and Osterix, thereby driving bone formation.
Comparative Performance Data
While direct head-to-head quantitative data for this compound against other osteogenic agents in publicly available literature is limited, the following tables summarize the expected outcomes based on the known effects of CDK8 inhibition and the established benchmarks for common osteogenic compounds.
Table 1: Comparison of In Vitro Osteogenic Activity
| Compound/Agent | Mechanism of Action | Typical Effective Concentration | Alkaline Phosphatase (ALP) Activity | Mineralization (Alizarin Red S Staining) |
| This compound | CDK8 Inhibition | Not yet publicly disclosed | Expected to be significantly increased | Expected to be significantly increased |
| BMP-2 | Activates SMAD signaling pathway | 10-100 ng/mL | Strongly Increased[1][2] | Strongly Increased[1] |
| Alendronate | Inhibits farnesyl pyrophosphate synthase in osteoclasts; limited direct effect on osteoblasts | 1-10 µM | Variable/Slight Increase[3] | Variable/Slight Increase[3] |
| Dexamethasone | Glucocorticoid receptor agonist | 10-100 nM | Increased[4] | Increased[4] |
Table 2: Comparison of Gene Expression Modulation
| Compound/Agent | RUNX2 Expression | Osterix Expression |
| This compound | Expected to be upregulated | Expected to be upregulated |
| BMP-2 | Upregulated[5][6] | Upregulated[5][6] |
| Alendronate | Minimal direct effect | Minimal direct effect |
| Dexamethasone | Upregulated[4] | Upregulated |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the osteogenic potential of this compound.
Alkaline Phosphatase (ALP) Activity Assay
This assay is an early marker for osteoblast differentiation.
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone)
-
This compound and other comparative compounds (BMP-2, Alendronate)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and culture until confluent.
-
Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium containing various concentrations of this compound or other test compounds. Culture for 7-14 days, changing the medium every 2-3 days.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells with lysis buffer.
-
Add pNPP substrate to the cell lysate and incubate at 37°C.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the cell lysate.
Alizarin Red S Staining for Mineralization
This staining method detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
Materials:
-
Differentiated cell cultures (as described above)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% w/v in distilled water, pH 4.1-4.3)
-
10% Cetylpyridinium chloride (for quantification)
-
Microscope
-
Plate reader
Procedure:
-
After 14-21 days of differentiation, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with deionized water.
-
Stain the cells with ARS solution for 20-30 minutes.
-
Wash the cells with deionized water to remove excess stain.
-
Visualize the stained calcium deposits under a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the mRNA levels of key osteogenic transcription factors.
Materials:
-
Differentiated cell cultures
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix with SYBR Green
-
Primers for target genes (RUNX2, Osterix) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Culture cells with this compound or other compounds for desired time points (e.g., 3, 7, and 14 days).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for RUNX2, Osterix, and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental process, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound-mediated osteogenesis.
Caption: Workflow for evaluating the osteogenic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sequential dual-drug delivery of BMP-2 and alendronate from hydroxyapatite-collagen scaffolds for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bone Quality Induced by DS96432529 and Other Osteoporosis Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel bone anabolic agent, DS96432529, with established osteoporosis therapies, including the bisphosphonate alendronate, parathyroid hormone (PTH), and the RANKL inhibitor denosumab. The following sections detail the mechanism of action, experimental data, and methodologies to facilitate an objective evaluation of their effects on bone quality.
Mechanism of Action: A Novel Approach to Bone Formation
This compound is a potent and orally active bone anabolic agent.[1] Its primary mechanism of action is believed to be the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][2] This inhibition leads to the enhancement of alkaline phosphatase (ALPase) activity, a key indicator of osteoblastic differentiation, ultimately promoting bone formation.[2][3]
In contrast, other osteoporosis treatments operate through different pathways. Alendronate is an anti-resorptive agent that inhibits osteoclast activity, thereby reducing bone breakdown.[4] Parathyroid hormone (PTH) analogues, when administered intermittently, stimulate osteoblasts to a greater extent than osteoclasts, resulting in a net increase in bone formation.[5][6] Denosumab is a monoclonal antibody that binds to and inhibits RANKL, a protein essential for the formation, function, and survival of osteoclasts, thus also exerting an anti-resorptive effect.[7][8]
Comparative Efficacy: Preclinical Data Overview
The following tables summarize key quantitative data from preclinical studies evaluating this compound and other treatments in the ovariectomized (OVX) rat model of postmenopausal osteoporosis. This model is a standard for assessing the efficacy of potential osteoporosis therapies.[9][10]
Table 1: Effects on Bone Mineral Density (BMD) in OVX Rats
| Treatment | Dose | Duration | Change in Femoral aBMD vs. OVX Control | Reference |
| This compound | 10 mg/kg/day (oral) | 6 weeks | Statistically significant improvement | [3] |
| Alendronate | 1.40 mg P/kg/month (s.c.) | 12 weeks | Significantly increased | [11] |
| PTH (1-34) | 8 µg/kg/day (s.c.) | 6 months | Substantial gains | |
| Denosumab | N/A in OVX rats | N/A | N/A |
Table 2: Effects on Trabecular Bone Microarchitecture in OVX Rats
| Treatment | Dose | Duration | Key Findings on Trabecular Bone | Reference |
| This compound | 10 mg/kg/day (oral) | 6 weeks | Data not available in abstract | [3] |
| Alendronate | 1.40 mg P/kg/month (s.c.) | 12 weeks | Significant increases in tibial trabecular bone volume | [11] |
| PTH (1-34) | 8 or 16 µ g/100g BW/day (s.c.) | 5 weeks | 300% increase in metaphyseal cancellous bone | |
| Denosumab | N/A in OVX rats | N/A | N/A |
Table 3: Synergistic Effects with this compound
A notable finding from the initial research on this compound is the observation of significant synergistic effects when co-administered with alendronate or parathyroid hormone.[1] This suggests potential for combination therapies to achieve superior bone anabolic outcomes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the typical experimental protocols used in the preclinical evaluation of these bone anabolic agents.
Ovariectomized (OVX) Rat Model of Osteoporosis
The OVX rat is the most widely used animal model for postmenopausal osteoporosis.[9][10]
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats are commonly used.[9]
-
Age: Ovariectomy is typically performed on skeletally mature rats (e.g., 6 months old) to mimic the postmenopausal state.[10]
2. Surgical Procedure:
-
Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss.[9] A sham-operated control group undergoes a similar surgical procedure without the removal of the ovaries.
3. Treatment Administration:
-
This compound: Administered orally.[1]
-
Alendronate: Typically administered via subcutaneous injection.
-
PTH (1-34): Administered via daily subcutaneous injections.
-
Vehicle Control: A control group receives the vehicle solution without the active compound.
4. Endpoint Analysis:
-
Bone Mineral Density (BMD): Areal BMD (aBMD) is often measured using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): Provides high-resolution 3D images of the bone microarchitecture, allowing for the quantification of parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Measures the mechanical properties of the bone, such as strength and stiffness, to assess its functional quality.
-
Histomorphometry: Involves the microscopic analysis of bone tissue sections to quantify cellular activities related to bone formation and resorption.
Conclusion
This compound presents a promising new oral treatment for osteoporosis with a distinct bone anabolic mechanism centered on CDK8 inhibition. Preclinical data indicates its potential to significantly improve bone mineral density. Further research, particularly direct comparative studies with established therapies and elucidation of its effects on bone microarchitecture and strength, will be crucial in defining its therapeutic role. The observed synergistic effects with existing treatments also open exciting avenues for future combination therapies.
References
- 1. Discovery of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (this compound): A potent and orally active bone anabolic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Clinical Efficacy of Anabolic Agents and Bisphosphonates in the Patients With Osteoporotic Vertebral Fracture: Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone anabolics in osteoporosis: Actuality and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dicle Dental Journal » Submission » Investigation of the effect of denosumab and ozone application on bone healing in critical size bone defects [dergipark.org.tr]
- 9. Rat Model for Osteoporosis | Bienta [bienta.net]
- 10. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
A Comparative Review of Safety Profiles: The Novel Bone Anabolic Agent DS96432529 and Existing Osteoporosis Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of osteoporosis management is continually evolving, with novel therapeutic agents emerging to address the unmet needs of patients. One such agent, DS96432529, a potent and orally active bone anabolic compound, has shown promise in preclinical studies.[1][2][3] This guide provides a comparative overview of the safety profiles of established osteoporosis drug classes and offers a context for the future evaluation of this compound.
This compound: A Novel Investigational Agent
This compound is a small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) that has demonstrated bone anabolic effects in preclinical models.[1][2] Its mechanism of action, distinct from current osteoporosis therapies, suggests a potential new avenue for bone formation. It is important to note that this compound is currently in the preclinical stage of development, and as such, no clinical safety data in humans has been publicly disclosed. The safety profile of this compound will be established through rigorous non-clinical toxicology studies and subsequent clinical trials.
Safety Profiles of Existing Osteoporosis Drugs
The following tables summarize the known adverse events associated with major classes of currently approved osteoporosis medications. This information is derived from extensive clinical trials and post-marketing surveillance.
Table 1: Antiresorptive Agents
| Drug Class | Representative Drug(s) | Common Adverse Events | Serious Adverse Events |
| Bisphosphonates | Alendronate, Risedronate, Ibandronate, Zoledronic acid | Upper gastrointestinal issues (e.g., esophagitis, abdominal pain, nausea), musculoskeletal pain.[2][4][5][6] Flu-like symptoms with intravenous administration.[4][5] | Osteonecrosis of the jaw (ONJ), atypical femoral fractures.[4][5][7] Severe musculoskeletal pain.[3][8] Renal toxicity with intravenous formulations.[4] |
| RANKL Inhibitor | Denosumab | Back pain, pain in extremities, musculoskeletal pain, hypercholesterolemia, cystitis.[9] Skin reactions (e.g., eczema, dermatitis).[10][11] | Hypocalcemia, particularly in patients with renal impairment.[11][12][13] Osteonecrosis of the jaw (ONJ), atypical femoral fractures.[11][12] Serious infections.[11][12] |
| Selective Estrogen Receptor Modulators (SERMs) | Raloxifene | Hot flashes, leg cramps, flu-like symptoms.[1][14][15] Peripheral edema.[14] | Increased risk of venous thromboembolism (VTE), including deep vein thrombosis and pulmonary embolism.[1][14][16] Increased risk of death due to stroke in women with coronary heart disease or at risk for major coronary events.[16] |
Table 2: Anabolic Agents
| Drug Class | Representative Drug(s) | Common Adverse Events | Serious Adverse Events |
| Parathyroid Hormone (PTH) and PTH-related protein (PTHrP) Analogs | Teriparatide, Abaloparatide | Nausea, dizziness, headache, joint pain.[17][18][19] Injection site reactions.[20] Hypercalcemia and hypercalciuria.[19][20][21] | Orthostatic hypotension.[17][20] Potential increased risk of osteosarcoma (based on animal studies, leading to a treatment duration limit of 2 years).[17][20][21] |
| Sclerostin Inhibitor | Romosozumab | Joint pain, headache.[22] Injection site reactions. | Boxed Warning: Increased risk of myocardial infarction, stroke, and cardiovascular death.[22][23][24][25][26] Hypocalcemia.[22] Osteonecrosis of the jaw (ONJ), atypical femoral fractures.[22] |
Experimental Protocols for Safety Assessment
While specific experimental protocols for this compound are not publicly available, the safety evaluation of a new chemical entity for osteoporosis would typically follow a standardized pathway.
General Preclinical Safety and Toxicology Studies:
-
In vitro cytotoxicity assays: To assess the effect of the compound on various cell types.
-
Safety pharmacology studies: To evaluate the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).
-
Repeated-dose toxicity studies in two species (one rodent, one non-rodent): To identify target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Genotoxicity studies: To assess the potential for the compound to cause genetic mutations.
-
Carcinogenicity studies: Long-term studies in animals to evaluate the cancer-causing potential.
-
Reproductive and developmental toxicity studies: To assess the potential effects on fertility and fetal development.
Clinical Trial Safety Monitoring:
-
Phase 1: Closely monitored studies in a small number of healthy volunteers to assess initial safety, tolerability, and pharmacokinetics.
-
Phase 2: Studies in patients with osteoporosis to evaluate efficacy and further assess safety.
-
Phase 3: Large-scale, multicenter trials to confirm efficacy and monitor for less common adverse events in a broader patient population.
-
Post-marketing surveillance (Phase 4): Ongoing monitoring of the drug's safety in the general population after approval.
Visualizing Pathways and Processes
The following diagrams illustrate key concepts in osteoporosis drug development and action.
Conclusion
The safety profiles of existing osteoporosis drugs are well-characterized, with each class presenting a unique set of benefits and risks. Antiresorptive agents are generally associated with risks of osteonecrosis of the jaw and atypical femoral fractures, while anabolic agents have distinct concerns such as a potential risk of osteosarcoma with PTH analogs and cardiovascular events with the sclerostin inhibitor romosozumab. The novel, orally available bone anabolic agent this compound, with its distinct CDK8 inhibition mechanism, represents an innovative approach to osteoporosis treatment. As it progresses through the drug development pipeline, rigorous clinical trials will be essential to delineate its safety profile in humans and determine its future role in the management of osteoporosis. Researchers and clinicians eagerly await further data to understand the potential benefits and risks of this promising new therapy.
References
- 1. [Safety profile of raloxifene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment with bisphosphonates and their safety in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Safety considerations with bisphosphonates for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bonehealthandosteoporosis.org [bonehealthandosteoporosis.org]
- 6. Alendronate and Inflammatory Adverse Reactions [medsafe.govt.nz]
- 7. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 8. Alendronate: MedlinePlus Drug Information [medlineplus.gov]
- 9. New Data Show Consistent Safety Profile For Up To 10 Years With Prolia® (Denosumab) In Postmenopausal Women With Osteoporosis [prnewswire.com]
- 10. Safety and tolerability of denosumab for the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Efficacy and Safety of Denosumab: Insights beyond 10 Years of Use [e-enm.org]
- 14. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Safety profile of raloxifene as used in general practice in England: results of a prescription-event monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Forteo (teriparatide): Side effects and how to manage them [medicalnewstoday.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. drugs.com [drugs.com]
- 20. What are the side effects of Teriparatide? [synapse.patsnap.com]
- 21. Teriparatide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. Romosozumab adverse event profile: a pharmacovigilance analysis based on the FDA Adverse Event Reporting System (FAERS) from 2019 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Does Romosozumab Deserve Its Black Box Warning? [medscape.com]
- 24. Coverage Policy Manual - Arkansas Blue Cross and Blue Shield [secure.arkansasbluecross.com]
- 25. researchgate.net [researchgate.net]
- 26. Romosozumab may not increase cardiovascular risk after all | MDedge [mdedge.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for DS96432529
For laboratory personnel handling DS96432529, a potent and orally active bone anabolic agent, adherence to proper disposal procedures is critical for maintaining a safe research environment.[1][2][3] This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, in line with established laboratory safety protocols.
Disposal of this compound
Proper disposal of this compound, as with any laboratory chemical, should be carried out in accordance with national and local regulations. It is imperative to avoid mixing this compound with other waste materials and to leave the chemical in its original container whenever possible. Uncleaned containers should be treated as the product itself.[4]
General Disposal Procedures:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS provided by the supplier for specific information on hazards, handling, and disposal. MedchemExpress provides access to the SDS for this compound on their product page.[1]
-
Segregation: Do not mix this compound waste with other laboratory waste streams. It should be segregated as chemical waste.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
Containment: Collect waste this compound, including any contaminated materials, in a designated, sealed, and leak-proof container. For solid waste, use a puncture-resistant container.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a pickup.[5]
-
Spill Cleanup: In the event of a spill, cover drains and collect the spilled material. Take up the dry substance and dispose of it properly. The affected area should be cleaned thoroughly, avoiding the generation of dust.[4]
Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and ensure the compound's stability.
| Parameter | Storage Condition | Duration |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a sealed container, away from moisture and light. For stock solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
While specific experimental protocols involving the disposal of this compound are not detailed in the provided search results, general best practices for handling chemical waste in a laboratory setting should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling DS96432529
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DS96432529. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling and storage, and disposal protocols to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1] All PPE should be worn before commencing any work with this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear chemical-impermeable gloves. |
| Skin and Body Protection | Wear a lab coat or other suitable protective clothing. |
| Respiratory Protection | If handling as a powder or generating aerosols, use a NIOSH-approved respirator. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage Conditions
-
Container: Store in a tightly closed container.[1]
-
Environment: Keep in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
This compound and its containers must be disposed of in accordance with local, state, and federal regulations.
-
Method of Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contamination Prevention: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Sewerage System: Do not discharge to sewer systems.[1]
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] |
| Eye Contact | Rinse with water.[1] |
| Ingestion | Do not use mouth-to-mouth resuscitation if the victim ingested the chemical.[1] |
Note: Always show the Safety Data Sheet (SDS) to the attending physician.[1]
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, a generalized protocol for an in vitro cell-based assay to assess its activity is provided below. This is based on its known function as a CDK8 inhibitor and its use in studies with mesenchymal stem cells.
In Vitro Cell-Based Assay for Osteoblast Differentiation
-
Cell Culture:
-
Culture mouse-derived mesenchymal stem cells (ST2 cells) or rat bone marrow-derived mesenchymal stem cells (BMSCs) in appropriate growth medium.
-
Seed the cells in 96-well plates at a density of 4 × 10³ cells/well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to achieve the desired final concentrations.
-
-
Treatment:
-
24 hours after seeding, add the test compound (this compound) at various concentrations to the cell culture wells.
-
Include a vehicle control (e.g., DMSO) and a positive control if available.
-
-
Incubation:
-
Culture the cells for a specified period (e.g., 4 days) to allow for differentiation.
-
-
Analysis:
-
Assess osteoblast differentiation by measuring alkaline phosphatase (ALP) activity.
-
Cell viability can be assessed using a standard assay (e.g., ATPlite) to check for cytotoxicity.
-
Visualizations
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and storage of this compound.
Hypothetical Signaling Pathway of this compound
Caption: Inhibition of CDK8 by this compound and its potential effects on signaling pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
